molecular formula C19H37NO4 B1674569 Lauroyllevocarnitine CAS No. 25518-54-1

Lauroyllevocarnitine

カタログ番号: B1674569
CAS番号: 25518-54-1
分子量: 343.5 g/mol
InChIキー: FUJLYHJROOYKRA-QGZVFWFLSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

O-lauroyl-L-carnitine is an O-acyl-L-carnitine in which the acyl group is specified as lauroyl (dodecanoyl). It is an O-dodecanoylcarnitine, a dodecanoate ester, a saturated fatty acyl-L-carnitine and a medium-chain fatty acyl-L-carnitine.
Lauroylcarnitine has been reported in Homo sapiens with data available.
Dodecanoylcarnitine is a metabolite found in or produced by Saccharomyces cerevisiae.
RN refers to hydroxide inner salt, (R)-isome

特性

IUPAC Name

(3R)-3-dodecanoyloxy-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37NO4/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4/h17H,5-16H2,1-4H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJLYHJROOYKRA-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001036034
Record name Lauroyl-L-carnitine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001036034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25518-54-1
Record name (-)-Lauroylcarnitine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25518-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lauroylcarnitine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025518541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lauroyl-L-carnitine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001036034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAUROYLLEVOCARNITINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W05IWQ0V44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Lauroyllevocarnitine: Physicochemical Profiling, Synthesis, and Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lauroyllevocarnitine (commonly referred to as Lauroyl-L-carnitine) is a medium-chain fatty acylcarnitine derivative characterized by its quaternary ammonium structure and amphiphilic properties[1]. Functioning biologically as a lipid metabolism intermediate and pharmaceutically as a potent cationic surfactant, it has garnered significant attention in drug development as an intestinal permeation enhancer[2]. This technical whitepaper synthesizes the core physicochemical data, structural properties, validated synthesis workflows, and bioanalytical characterization protocols required for researchers and drug development professionals.

Chemical Identity and Physicochemical Data

Lauroyllevocarnitine exists primarily in two forms: the zwitterionic inner salt and the stabilized chloride salt[1][3]. The stereospecific L-configuration at the carnitine moiety is critical, as the D-isomer lacks biological and metabolic efficacy[1]. The lauroyl group (C12) is esterified to the hydroxyl group of L-carnitine, imparting significant lipophilicity that drives its surfactant properties[1][2].

Quantitative Physicochemical Summary

The following table consolidates the critical physicochemical parameters for both the inner salt and the chloride salt variants[1][2][3][].

ParameterLauroyl-L-carnitine (Inner Salt)Lauroyl-L-carnitine Chloride
CAS Number 25518-54-1[3]6919-91-1[2][]
Molecular Formula C₁₉H₃₇NO₄[3]C₁₉H₃₈ClNO₄[1][]
Molecular Weight 343.50 g/mol [3]379.96 g/mol []
SMILES Notation C(C)C=O)CC([O-])=OCCCCCCCCCCCC(=O)OC(CC(=O)O)C(C)C.[Cl-][]
Melting Point Undetermined80–105°C (decomposition)[1]
Specific Rotation[α]D -20±2° (c=1, Methanol)-25.3° to -25.5° (c=10, H₂O)[1]
Solubility Profile Soluble in Methanol~50 mg/mL in DMSO; Slightly soluble in Water[1][2]
IUPAC Name (3R)-3-dodecanoyloxy-4-(trimethylazaniumyl)butanoate[3][(2R)-3-carboxy-2-dodecanoyloxypropyl]-trimethylazanium chloride[]

Synthesis and Purification Workflows

The industrial and laboratory-scale synthesis of Lauroyl-L-carnitine relies on the nucleophilic acyl substitution of L-carnitine[1]. As an application scientist, I emphasize that maintaining the chiral integrity of the molecule during synthesis is paramount for downstream biological applications.

Synthesis N1 L-Carnitine + Lauroyl Chloride (Molar Ratio 1:1.2) N2 Acylation Reaction (Acetic Acid, 60-65°C, 6h) N1->N2 N3 Nucleophilic Acyl Substitution N2->N3 N4 Acetone-Induced Crystallization (0-5°C) N2->N4 N5 Crude Lauroyl-L-Carnitine Chloride (>98% Yield) N4->N5 N6 Recrystallization (EtOH/Acetone System) N5->N6 N7 High-Purity Product (≥99.5% Purity) N6->N7

Industrial synthesis and purification workflow of Lauroyl-L-carnitine chloride.

Step-by-Step Synthesis Protocol
  • Acylation Reaction: React L-carnitine with lauroyl chloride at a 1:1.2 molar ratio in an acetic acid solvent[1].

    • Causality & Rationale: Acetic acid provides a mildly acidic, polar protic environment. This solubilizes the zwitterionic L-carnitine while strictly suppressing the racemization of the critical (R)-stereocenter at the C3 position.

  • Thermal Incubation: Maintain the reaction mixture at 60–65°C for 5 to 8 hours under atmospheric pressure[1].

    • Causality & Rationale: This specific thermal window provides the exact activation energy required for the nucleophilic attack of the carnitine hydroxyl group on the acyl chloride, while preventing the thermal degradation (Hoffmann elimination) of the quaternary ammonium moiety.

  • Product Isolation (Precipitation): Cool the mixture to 0–5°C and induce crystallization using cold acetone[1].

    • Causality & Rationale: Acetone acts as a highly effective antisolvent. The stark polarity contrast forces the precipitation of the amphiphilic Lauroyl-L-carnitine chloride (yielding ~98.1%) while leaving unreacted lauroic acid and hydrophobic byproducts dissolved in the supernatant[1].

  • Recrystallization: Dissolve the crude product in an ethanol-acetone binary mixture (mass ratio ~ 1:1.5) and treat with activated carbon[1].

    • Causality & Rationale: The binary solvent system fine-tunes the dielectric constant to selectively crystallize the target molecule. Activated carbon removes trace colored impurities, ensuring a final pharmaceutical-grade purity of ≥99.5%[1].

Biophysical Mechanisms in Drug Delivery

Lauroyl-L-carnitine is extensively utilized as a pharmaceutical excipient, specifically as a cationic surfactant and absorption enhancer[2][]. It is particularly effective in permeabilizing enterocytes for the delivery of polar molecules, such as the fluorescent probe lucifer yellow or therapeutic peptides[2].

MOA M1 Lauroyl-L-Carnitine (Cationic Surfactant) M2 Interaction with Intestinal Epithelial Cell Membrane M1->M2 M3 Tight Junction Modulation (Paracellular Transport) M2->M3 M4 Membrane Fluidization (Transcellular Transport) M2->M4 M5 Enhanced Drug Absorption (e.g., Peptides, Polar Probes) M3->M5 M4->M5

Dual-pathway mechanism of Lauroyl-L-carnitine as an intestinal permeation enhancer.

The amphiphilic nature of the C12 lauroyl chain allows it to intercalate into the lipid bilayer of epithelial cells. This intercalation causes mild, reversible membrane fluidization (enhancing transcellular transport) while simultaneously triggering intracellular signaling cascades that transiently open tight junctions (enhancing paracellular transport)[2].

Analytical Characterization: LC-MS/MS Protocol

To quantify Lauroyl-L-carnitine in biological matrices (e.g., plasma or urine) or to verify formulation stability, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard, capable of detecting concentrations as low as 0.1 ng/mL[1].

Step-by-Step Bioanalytical Protocol
  • Sample Preparation (Protein Precipitation): Add 300 µL of ice-cold Methanol:Acetonitrile (1:1, v/v) containing an internal isotopic standard (e.g., Lauroyl-L-carnitine-d3) to 100 µL of the biological sample. Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Causality & Rationale: The highly organic solvent mixture rapidly denatures binding proteins, effectively releasing the protein-bound acylcarnitine. Maintaining a cold temperature (4°C) is critical to minimize the ex vivo hydrolysis of the ester bond by endogenous plasma esterases.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C8 reversed-phase column (e.g., 50 × 2.1 mm, 1.7 µm). Use Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in Acetonitrile). Run a gradient elution from 5% B to 95% B over 5 minutes.

    • Causality & Rationale: A C8 column is strategically chosen over a standard C18 column. The 12-carbon lauroyl chain is highly hydrophobic; a C18 stationary phase would result in excessive retention times and peak tailing. Formic acid ensures the carboxylate group remains protonated, sharpening the chromatographic peak.

  • Mass Spectrometry Detection: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition of m/z 344.3 → 85.1.

    • Causality & Rationale: The quaternary amine of Lauroyl-L-carnitine is permanently positively charged, making ESI+ highly efficient and sensitive. The precursor ion [M]⁺ is m/z 344.3. The m/z 85.1 product ion corresponds to the characteristic dehydrated carnitine backbone fragment, providing absolute structural specificity and eliminating cross-talk from other lipid species.

References

  • Lauroyl-L-carnitine chloride - Vulcanchem. Vulcanchem.
  • Lauroyl-L-carnitine (chloride) (CAS 6919-91-1) - Cayman Chemical. Cayman Chemical.
  • CAS 6919-91-1 (Lauroyl-L-carnitine chloride) - BOC Sciences. BOC Sciences.
  • Lauroyl-L-carnitine - Sigma-Aldrich. Sigma-Aldrich.
  • Lauroyllevocarnitine | C19H37NO4 | CID 168381 - PubChem - NIH. PubChem.

Sources

Lauroyllevocarnitine (C12) Accumulation in Metabolic Disorders: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lauroyllevocarnitine, also known as C12-carnitine, has emerged as a critical biomarker in the diagnosis and monitoring of several inherited metabolic disorders. As an intermediate in the mitochondrial transport and metabolism of fatty acids, its accumulation in biological fluids is a direct indicator of a dysfunctional fatty acid β-oxidation (FAO) pathway. This technical guide provides an in-depth exploration of the biochemical basis for lauroyllevocarnitine accumulation, its association with specific inborn errors of metabolism, the analytical methodologies for its precise quantification, and the clinical interpretation of its elevated levels. Designed for researchers, clinicians, and drug development professionals, this document synthesizes the current understanding of C12-carnitine's pathophysiology and offers detailed protocols to support further investigation and therapeutic development.

The Central Role of Acylcarnitines in Fatty Acid Oxidation

L-Carnitine and the Carnitine Shuttle

L-carnitine is a vital amino acid derivative essential for energy metabolism.[1] Its primary function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce acetyl-CoA, a key substrate for the Krebs cycle.[2] This transport mechanism, known as the carnitine shuttle, is a multi-step process indispensable for cellular energy homeostasis, particularly in high-energy-demand tissues like cardiac and skeletal muscle.[3]

The shuttle involves three key enzymes:

  • Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 converts long-chain fatty acyl-CoAs into acylcarnitines.

  • Carnitine-Acylcarnitine Translocase (CACT): Situated in the inner mitochondrial membrane, CACT imports acylcarnitines into the matrix in exchange for free carnitine.[4]

  • Carnitine Palmitoyltransferase II (CPT2): Located on the matrix side of the inner mitochondrial membrane, CPT2 reverts the acylcarnitine back to an acyl-CoA and free carnitine, trapping the fatty acid within the matrix for oxidation.[5][6]

Mitochondrial β-Oxidation

Once inside the mitochondrial matrix, the long-chain acyl-CoAs are sequentially broken down in a four-step spiral process known as β-oxidation. Each cycle shortens the fatty acid chain by two carbons, releasing one molecule of acetyl-CoA, one FADH₂, and one NADH. The first step, and often the rate-limiting one for long-chain fatty acids, is catalyzed by a family of acyl-CoA dehydrogenases, each specific to a range of chain lengths. For fatty acids with 14 to 20 carbons, this enzyme is Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD).[7]

G cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix LCFA-CoA Long-Chain Fatty Acyl-CoA CPT1 CPT1 LCFA-CoA->CPT1 + Carnitine LC-Acylcarnitine_matrix Long-Chain Acylcarnitine CPT1->LC-Acylcarnitine_matrix Acylcarnitine Formation CACT CACT CPT2 CPT2 LCFA-CoA_matrix Long-Chain Fatty Acyl-CoA CPT2->LCFA-CoA_matrix + CoA - Carnitine LC-Acylcarnitine_matrix->CPT2 VLCAD VLCAD LCFA-CoA_matrix->VLCAD Beta_Oxidation β-Oxidation Spiral VLCAD->Beta_Oxidation Acetyl_CoA Acetyl-CoA (to Krebs Cycle) Beta_Oxidation->Acetyl_CoA

Diagram 1: The Carnitine Shuttle and entry into β-Oxidation.

Pathophysiology of Lauroyllevocarnitine (C12) Accumulation

An enzymatic defect at any point in the carnitine shuttle or the β-oxidation spiral can lead to the accumulation of upstream intermediates. These acyl-CoAs are then transesterified back to acylcarnitines by carnitine acyltransferases and exported from the mitochondria, leading to their appearance in the bloodstream. Lauroyllevocarnitine (C12) is a medium-to-long-chain acylcarnitine, and its elevation is a hallmark of defects in the processing of long-chain fatty acids.[8]

Key Metabolic Disorders

Three primary inborn errors of metabolism are associated with significant lauroyllevocarnitine accumulation:

  • Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency: This is an autosomal recessive disorder caused by mutations in the ACADVL gene.[9] The resulting deficiency of the VLCAD enzyme creates a bottleneck at the first step of β-oxidation for fatty acids longer than 16 carbons. This leads to the accumulation of various long-chain acylcarnitines, prominently including C14:1, C14, and C12.[8] Clinical presentations range from severe neonatal-onset cardiomyopathy and hypoglycemia to a milder, adult-onset myopathic form characterized by exercise intolerance and rhabdomyolysis.[7][8]

  • Carnitine Palmitoyltransferase II (CPT II) Deficiency: Caused by mutations in the CPT2 gene, this autosomal recessive disorder impairs the conversion of long-chain acylcarnitines back into acyl-CoAs within the mitochondrial matrix.[5][6][10] This leads to a buildup of long-chain acylcarnitines, including C12, C16, and C18:1, in the mitochondrial intermembrane space and subsequently in the circulation.[11] CPT II deficiency has three recognized forms: a lethal neonatal form, a severe infantile hepatocardiomuscular form, and a more common myopathic form.[10][11][12]

  • Carnitine-Acylcarnitine Translocase (CACT) Deficiency: This severe disorder results from mutations in the SLC25A20 gene, which encodes the CACT protein.[4] The dysfunctional transporter traps long-chain acylcarnitines outside the matrix and prevents free carnitine from entering, crippling the entire shuttle system for long-chain fatty acids. The resulting acylcarnitine profile shows a marked elevation of C12, C14, C16, and C18 species.[4]

G LCFA_CoA Long-Chain Fatty Acyl-CoA (Cytosol) LC_Acylcarnitine Long-Chain Acylcarnitine (Intermembrane Space) LCFA_CoA->LC_Acylcarnitine CPT1 LCFA_CoA_Matrix Long-Chain Fatty Acyl-CoA (Matrix) LC_Acylcarnitine->LCFA_CoA_Matrix CACT / CPT2 Accumulation Accumulation of C12, C14, C16, C18 Acylcarnitines in Blood LC_Acylcarnitine->Accumulation CACT or CPT2 Deficiency Beta_Oxidation β-Oxidation LCFA_CoA_Matrix->Beta_Oxidation VLCAD LCFA_CoA_Matrix->Accumulation VLCAD Deficiency Block_CACT X Block_CPT2 X Block_VLCAD X

Diagram 2: Enzymatic blocks leading to acylcarnitine accumulation.

Analytical Methodologies for Acylcarnitine Profiling

The quantitative analysis of acylcarnitines, including lauroyllevocarnitine, is predominantly performed using tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS).[13] This technique is the cornerstone of newborn screening programs worldwide for the early detection of inborn errors of metabolism.[14][15][16]

Principle of Tandem Mass Spectrometry

MS/MS allows for highly sensitive and specific quantification of metabolites in complex biological matrices like blood or plasma. For acylcarnitines, the analysis typically involves butylation of the sample, which converts the acylcarnitines into their butyl esters. In positive ion electrospray ionization (ESI), all butylated acylcarnitines fragment to produce a common product ion at a mass-to-charge ratio (m/z) of 85. By performing a precursor ion scan for m/z 85, one can selectively detect all acylcarnitine species present in the sample, each identified by its unique parent mass.

Detailed Experimental Protocol: Acylcarnitine Profiling from Dried Blood Spots (DBS)

This protocol outlines a standard, validated workflow for the extraction and analysis of acylcarnitines from DBS samples.

A. Materials and Reagents:

  • Dried blood spot punches (3 mm)

  • Methanol (HPLC grade) containing a mixture of stable isotope-labeled internal standards (e.g., d₃-C2, d₃-C8, d₃-C16 carnitines)

  • 96-well microtiter plates

  • Plate shaker and centrifuge

  • Nitrogen evaporator

  • 3N Butanolic-HCl

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Analytical column (e.g., C18 reversed-phase)

B. Step-by-Step Methodology:

  • Sample Preparation: Place a single 3 mm punch from a DBS card (patient, control, or blank) into each well of a 96-well plate.

  • Extraction: Add 100 µL of the methanolic internal standard solution to each well. Seal the plate and agitate on a plate shaker for 30 minutes at room temperature.

    • Causality Insight: Methanol efficiently extracts the polar acylcarnitines from the paper matrix. The internal standards, which are chemically identical to their endogenous counterparts but mass-shifted, are added at a known concentration to correct for variations in extraction efficiency and matrix effects during ionization.

  • Elution & Evaporation: Centrifuge the plate to pellet the paper discs. Transfer the supernatant to a new 96-well plate. Dry the extract completely under a gentle stream of nitrogen at ~40°C.

  • Derivatization: Add 50 µL of 3N Butanolic-HCl to each well. Seal the plate and incubate at 65°C for 20 minutes.

    • Causality Insight: Butylation converts the carboxyl group of the carnitine moiety to a butyl ester. This derivatization increases the hydrophobicity of the molecules, improving their chromatographic retention on reversed-phase columns, and enhances their ionization efficiency in the ESI source, thereby increasing sensitivity.

  • Final Evaporation & Reconstitution: Dry the derivatized sample again under nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). The sample is now ready for injection.

  • LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Use a gradient elution to separate the acylcarnitines by chain length. Set the mass spectrometer to perform a precursor ion scan of m/z 85 in positive ion mode.

    • Self-Validation: The system is validated by running a calibration curve with known concentrations of acylcarnitine standards. The inclusion of low, medium, and high-quality control samples in each run ensures the accuracy and precision of the measurements.

G cluster_workflow Analytical Workflow A 1. Sample Collection (Dried Blood Spot) B 2. Disc Punching (3mm) (into 96-well plate) A->B C 3. Extraction (Methanol + Internal Standards) B->C D 4. Derivatization (Butanolic-HCl, 65°C) C->D E 5. Reconstitution (Mobile Phase) D->E F 6. LC-MS/MS Analysis (Precursor Ion Scan m/z 85) E->F G 7. Data Quantification (vs. Internal Standards) F->G

Diagram 3: Standard workflow for acylcarnitine analysis from DBS.

Data Interpretation and Clinical Significance

Interpreting the Acylcarnitine Profile

A diagnosis is rarely made based on the elevation of a single acylcarnitine. Instead, the entire profile, including the relative concentrations and ratios of different species, provides a more robust diagnostic signature. For disorders involving lauroyllevocarnitine, clinicians look for a characteristic pattern of elevated long-chain species.

AnalyteAbbreviationTypical Normal Range (µmol/L Blood)Pathological Range (VLCAD/CPT2) (µmol/L Blood)
LauroylcarnitineC120.02 - 0.18> 0.5 (often much higher)
MyristoylcarnitineC140.01 - 0.12> 0.4
TetradecenoylcarnitineC14:10.01 - 0.24> 0.5
PalmitoylcarnitineC16< 0.45> 2.0
OleylcarnitineC18:10.04 - 0.33> 1.0

Note: Reference ranges can vary significantly between laboratories and age groups. The values presented are illustrative.[17]

The Diagnostic Power of Ratios

Calculating ratios between different acylcarnitines can enhance diagnostic sensitivity and specificity, especially in milder cases or when patients are metabolically stable. For example, in VLCAD deficiency, the ratio of C14:1 to C12:1 is often significantly elevated, providing a more reliable marker than either analyte alone.[8] Similarly, a low ratio of free carnitine (C0) to the sum of long-chain acylcarnitines (e.g., C0 / (C16 + C18)) can indicate a depletion of free carnitine due to its sequestration as non-metabolizable long-chain esters.

Clinical Management

The management of disorders associated with lauroyllevocarnitine accumulation centers on preventing metabolic crises by managing energy supply and demand.[18] Key strategies include:

  • Avoidance of Fasting: Frequent meals are necessary to prevent the body from relying on fat stores for energy.[19][20]

  • Dietary Modification: A diet low in long-chain fatty acids and high in carbohydrates is standard.[11][21]

  • Medium-Chain Triglyceride (MCT) Supplementation: MCTs can be metabolized for energy without requiring the defective long-chain FAO enzymes, effectively bypassing the metabolic block.[19][22][23]

  • Emergency Protocol: During illness or stress, intravenous glucose is administered to suppress catabolism and lipolysis.

Future Directions and Drug Development

The precise quantification of lauroyllevocarnitine and other acylcarnitines serves a critical role beyond initial diagnosis. In drug development for FAO disorders, the acylcarnitine profile can act as a primary pharmacodynamic biomarker to assess the efficacy of novel therapeutics.[24] Therapies aimed at enhancing residual enzyme activity, gene therapies, or alternative energy substrates can be monitored by observing a reduction in pathological acylcarnitine levels. Furthermore, as our understanding of metabolomics grows, acylcarnitines are being investigated as potential biomarkers for acquired metabolic conditions such as type 2 diabetes and heart failure, where mitochondrial dysfunction is implicated.[25]

References

  • Very long chain acyl-CoA dehydrogenase deficiency - Orphanet. (n.d.).
  • Carnitine Palmitoyltransferase II Deficiency | Newborn Screening - HRSA. (2025, December 15).
  • Very Long Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency - Alberta Health Services. (n.d.).
  • Carnitine palmitoyltransferase II deficiency - Wikipedia. (n.d.).
  • Carnitine palmitoyltransferase II deficiency - Orphanet. (2010, April 15).
  • Long-Chain Fatty Acid Oxidation Disorders (LC-FAODs) | Children's Hospital of Philadelphia. (n.d.).
  • Very Long-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews - NCBI. (2009, May 28).
  • Very long-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics. (2023, June 26).
  • Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf. (2004, August 27).
  • Carnitine palmitoyltransferase II deficiency - Genetics - MedlinePlus. (2025, March 17).
  • Very Long-Chain Acyl-CoA Dehydrogenase Deficiency - Newborn Screening - HRSA. (2025, September 17).
  • Long-Chain Fatty Acid Oxidation Disorders (LC-FAODs): What to Know - WebMD. (2025, May 20).
  • Long chain fatty acid oxidation disorders: therapy in infants and young children - SSIEM Virtual Symposium. (n.d.).
  • Treatment recommendations in long-chain fatty acid oxidation defects: Consensus from a workshop - ResearchGate. (2009, May 18).
  • Long-chain fatty acid oxidation disorders and current management strategies - PubMed. (2020, August 15).
  • The Pathogenesis of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency - MDPI. (2025, March 14).
  • Metabolic Pathways of Acylcarnitine Synthesis - PMC - NIH. (n.d.).
  • Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism - PubMed. (1990).
  • very-long-chain acyl-CoA dehydrogenase deficiency - Myriad Genetics. (n.d.).
  • Lauroyl- L -carnitine analytical standard 25518-54-1. (n.d.).
  • Very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency. (n.d.).
  • Tandem mass spectrometry: A new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism | Semantic Scholar. (1990, May 1).
  • Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry - PMC. (2012, April 13).
  • (PDF) A rapid UPLC-MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma useful as a second-tier test for expanded newborn screening - ResearchGate. (2012, July 6).
  • Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry - PubMed. (2012, April 12).
  • Analytical approaches to determination of carnitine in biological materials, foods and dietary supplements - PubMed. (2014, January 1).
  • Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights - Arabian Journal of Chemistry. (2024, February 2).
  • Lauroyl-L-carnitine - Sigma-Aldrich. (n.d.).
  • L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine - MDPI. (1989, November 1).
  • Increased acylcarnitine ratio indices in newborn screening for carnitine-acylcarnitine translocase deficiency shows increased sensitivity and reduced false-positivity - Translational Pediatrics. (2023, May 30).
  • L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC. (n.d.).
  • NS00126 - Dr Lal PathLabs. (2023, May 17).
  • L-Carnitine As A Metabolic Biomarker of Drug Toxicity Risk - Gus Rosania - Grantome. (2019, December 1).

Sources

Toxicology and Safety Profile of Lauroyllevocarnitine: A Mechanistic Guide for Drug Delivery and Metabolic Assessment

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Toxicologists in Preclinical Drug Development.

Executive Summary

Lauroyllevocarnitine (also known as Lauroyl-L-carnitine, C12-carnitine, or LCC) is an endogenous medium-chain acylcarnitine and a potent zwitterionic/cationic surfactant. In pharmaceutical development, it is heavily leveraged as a transmucosal and intestinal permeation enhancer for macromolecular therapeutics (e.g., peptides and proteins)[1]. While LCC demonstrates a highly favorable acute safety profile compared to traditional chemical enhancers, its accumulation at the cellular level can trigger distinct immunometabolic responses. This whitepaper synthesizes the dual nature of Lauroyllevocarnitine—its utility in transiently modulating epithelial barriers and its toxicological role as a pro-inflammatory metabolic intermediate[2][3].

Physicochemical Properties and Safety Metrics

Lauroyllevocarnitine operates at the intersection of lipid metabolism and surface chemistry. As an amphipathic molecule, its ability to enhance drug absorption is intrinsically tied to its critical micelle concentration (CMC)[4]. However, exceeding optimal concentrations transitions the molecule from a transient tight-junction modulator to a membrane-disrupting cytotoxic agent.

Table 1: Quantitative Safety and Physicochemical Profile
ParameterValue / DescriptionClinical & Toxicological Significance
Molecular Weight 379.75 g/mol (as chloride salt)Small molecule; readily forms micelles above CMC[5].
Optimal Enhancer Conc. 0.1% – 1.0% (w/v)Plateau for nasal/oral absorption enhancement; balances efficacy with mucosal safety[6].
Acute Systemic Toxicity LD50 > 10,000 mg/kg (oral, mice)High systemic tolerance; comparable to endogenous L-carnitine at standard doses[6].
GHS Hazard Classification H302, H315, H319, H335Harmful if swallowed in pure bulk; causes skin/eye/respiratory irritation[7].
Primary Cellular Targets AMPK (Inhibitor), NF-κB (Activator)Drives pro-inflammatory M1 macrophage polarization and T-cell activation[3][8].

Mechanisms of Action: Permeation Enhancement vs. Cytotoxicity

The fundamental challenge in formulating with Lauroyllevocarnitine is establishing a therapeutic window where paracellular transport is maximized while cellular integrity is preserved.

The "Safe" Window: Transient Tight Junction Modulation

LCC is utilized in advanced oral delivery platforms (such as Peptelligence®) to facilitate the paracellular transport of peptides[1]. At safe concentrations, LCC integrates into the apical lipid bilayer of epithelial cells, slightly increasing membrane fluidity and triggering a transient, reversible opening of tight junctions. The safety of this mechanism relies entirely on its reversibility. If the local concentration is rapidly diluted by gastrointestinal or mucosal fluids, the epithelial barrier restores itself without triggering apoptosis[4].

The Toxicological Threshold: Immunometabolic Disruption

When LCC accumulates systemically or is applied at highly supratherapeutic doses locally, it acts as an immunomodulatory toxin. Elevated levels of C12-carnitine are associated with metabolic disorders and checkpoint inhibitor pneumonitis (CIP)[2]. Mechanistically, excess LCC enters the mitochondria, disrupting fatty acid oxidation and inhibiting AMP-activated protein kinase (AMPK). This metabolic shift activates the NF-κB pathway, driving the secretion of pro-inflammatory cytokines (TNF-α, IFN-γ, IL-6) and polarizing macrophages toward the aggressive M1 phenotype[3][8].

G LCC Lauroylcarnitine (C12-Carnitine) Mito Mitochondrial Accumulation LCC->Mito Cellular Uptake NFKB NF-κB Activation LCC->NFKB Receptor/Signaling TCell CD4+/CD8+ T-Cell Activation LCC->TCell Immunomodulation AMPK AMPK Inhibition Mito->AMPK Metabolic Disruption Macrophage M1 Macrophage Polarization AMPK->Macrophage Loss of Homeostasis NFKB->Macrophage Transcriptional Drive Cytokines Pro-inflammatory Cytokines (TNF-α, IFN-γ, IL-6) Macrophage->Cytokines TCell->Cytokines

Figure 1: Pro-inflammatory signaling cascade induced by toxic accumulation of Lauroyllevocarnitine.

Self-Validating Experimental Protocols for Safety Assessment

To rigorously evaluate the safety profile of LCC in novel drug formulations, researchers must employ self-validating assays that distinguish between functional enhancement and irreversible toxicity.

Protocol 1: In Vitro Mucosal Toxicity Assessment via TEER Reversibility

Transepithelial Electrical Resistance (TEER) measures the integrity of tight junction dynamics. A self-validating TEER assay must include a washout phase; failure of the epithelial monolayer to recover its baseline resistance indicates overt cytotoxicity rather than permeation enhancement.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 or Calu-3 cells on permeable Transwell polycarbonate inserts (0.4 µm pore size). Culture for 21 days until fully differentiated.

  • Baseline Measurement: Measure baseline TEER using a Voltohmmeter. Ensure baseline values exceed 300 Ω·cm² (indicating an intact monolayer).

  • Application: Replace the apical medium with a buffered solution containing the LCC formulation (e.g., 0.05%, 0.1%, and 0.5% w/v). Use plain buffer as a negative control and 1% Triton X-100 as a positive cytotoxic control.

  • Monitoring: Record TEER values every 30 minutes for 2 hours. A safe enhancer will show a controlled drop in TEER (typically 40-60% of baseline).

  • Washout (The Validation Step): Carefully aspirate the apical LCC solution. Wash the monolayer twice with warm HBSS and replace with fresh culture medium.

  • Recovery Assessment: Monitor TEER at 12, 24, and 48 hours post-washout.

    • Interpretation: Full recovery to >90% of baseline confirms transient, safe tight-junction opening. Lack of recovery indicates permanent membrane lysis and mucosal toxicity.

G Seed Seed Epithelium (Transwell) Baseline Baseline TEER (>300 Ω·cm²) Seed->Baseline Apply Apply LCC Formulation Baseline->Apply Monitor Monitor TEER Drop (Permeation) Apply->Monitor Wash Washout LCC (Media Swap) Monitor->Wash Recovery Assess Recovery (Toxicity Check) Wash->Recovery

Figure 2: Self-validating TEER workflow to differentiate permeation enhancement from mucosal toxicity.

Protocol 2: Macrophage Polarization and Cytokine Profiling

Because systemic LCC can drive M1 macrophage polarization[3], evaluating its immunotoxicity is critical for formulations intended for systemic absorption.

Step-by-Step Methodology:

  • Cell Preparation: Culture RAW 264.7 murine macrophages or primary bone-marrow-derived macrophages (BMDMs) in DMEM supplemented with 10% FBS.

  • Treatment: Expose cells to varying concentrations of LCC (e.g., 10 µM, 50 µM, 100 µM) for 24 hours. Include LPS (100 ng/mL) as a positive M1 control.

  • Viability Gating (The Validation Step): Harvest cells and stain with a Fixable Viability Dye (e.g., eFluor 780) prior to antibody staining. Causality note: Dead cells non-specifically bind antibodies and release intracellular cytokines, creating false positives for inflammation. Gating out dead cells ensures observed cytokine release is an active metabolic process.

  • Surface Staining: Stain viable cells for M1 surface markers (CD86, CD80) and M2 markers (CD206) using fluorophore-conjugated antibodies.

  • Flow Cytometry: Analyze the ratio of CD86+ to CD206+ cells to quantify the degree of M1 polarization induced by LCC.

  • Supernatant Analysis: Collect the cell culture supernatant and quantify TNF-α and IL-6 secretion using a standard sandwich ELISA.

Conclusion

Lauroyllevocarnitine is a highly effective excipient that bridges the gap between challenging macromolecular drug delivery and physiological lipid metabolism. While its acute systemic toxicity is remarkably low compared to synthetic detergents, its safety profile is highly concentration-dependent. At optimized mucosal concentrations, it safely and transiently opens tight junctions[1][6]. However, formulation scientists must rigorously monitor systemic exposure limits, as intracellular accumulation of C12-carnitine acts as a potent metabolic disruptor, driving AMPK inhibition and pro-inflammatory immune activation[3][8].

References

  • Enhancement of Nasal Salmon Calcitonin Absorption by Lauroylcarnitine Chloride in Rats. ResearchGate. Available at:[Link]

  • Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update. MDPI. Available at:[Link]

  • The potential role of lung microbiota and lauroylcarnitine in T-cell activation associated with checkpoint inhibitor pneumonitis. National Institutes of Health (NIH). Available at:[Link]

  • Barriers and Strategies for Oral Peptide and Protein Therapeutics Delivery: Update on Clinical Advances. National Institutes of Health (NIH). Available at:[Link]

  • Lauroyl carnitine drives pro-inflammatory macrophage response. ResearchGate. Available at:[Link]

  • Comprehensive review of the expanding roles of the carnitine pool in metabolic physiology: beyond fatty acid oxidation. National Institutes of Health (NIH). Available at:[Link]

Sources

Molecular weight and formula of Lauroyllevocarnitine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Lauroyllevocarnitine (C19H37NO4): Molecular Characterization, Mechanistic Role, and Analytical Methodologies in Drug Development

Executive Summary

Lauroyllevocarnitine (also known as O-lauroyl-L-carnitine or dodecanoyl-L-carnitine) is an endogenous medium-chain fatty acyl-L-carnitine ester[1]. Functioning as a critical intermediate in lipid metabolism, it facilitates the transport of lauric acid (a 12-carbon saturated fatty acid) across the mitochondrial membrane for β-oxidation[1][2]. In drug development, toxicology, and clinical diagnostics, the precise quantification of lauroyllevocarnitine serves as a vital biomarker for metabolic disorders—such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency—and provides direct insights into mitochondrial toxicity during preclinical drug safety evaluations[2]. This technical guide details its physicochemical properties, mechanistic pathways, and provides a validated, self-contained analytical protocol for its quantification using UHPLC-MS/MS.

Physicochemical Profiling & Structural Causality

Lauroyllevocarnitine possesses a zwitterionic structure at physiological pH, featuring a positively charged quaternary ammonium group and a negatively charged carboxylate group, coupled with a highly hydrophobic 12-carbon acyl chain[1]. This amphiphilic nature dictates its behavior in both biological matrices and analytical systems.

Causality in Experimental Design: The zwitterionic backbone prevents efficient extraction using non-polar organic solvents, necessitating protein precipitation with polar organic solvents (e.g., methanol or acetonitrile)[3]. Furthermore, the lack of a strong UV chromophore makes traditional HPLC-UV detection insensitive, establishing mass spectrometry as the gold standard for structural characterization and quantification[2].

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
IUPAC Name (3R)-3-dodecanoyloxy-4-(trimethylazaniumyl)butanoate[1]
Molecular Formula C19H37NO4[1]
Molecular Weight 343.5 g/mol [1][4]
Monoisotopic Mass 343.272259 Da[1][5]
CAS Registry Number 25518-54-1[1][6]
Canonical SMILES CCCCCCCCCCCC(=O)OC(C)C[1][5]

Mechanistic Role: Mitochondrial Transport Pathway

Lauroyllevocarnitine is synthesized at the outer mitochondrial membrane. Lauric acid is first activated to lauroyl-CoA by acyl-CoA synthetase. Carnitine palmitoyltransferase 1 (CPT1) then catalyzes the transesterification of the lauroyl group to L-carnitine, forming lauroyllevocarnitine[2]. This esterified form is translocated across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). Once inside the matrix, CPT2 converts it back to lauroyl-CoA for entry into the β-oxidation cycle[2].

Pathway A Lauric Acid (Cytosol) B Acyl-CoA Synthetase A->B ATP + CoA C Lauroyl-CoA B->C D CPT1 (Outer Membrane) C->D L-Carnitine E Lauroyllevocarnitine D->E CoA Release F CACT Translocase E->F Transport G CPT2 (Inner Membrane) F->G H Beta-Oxidation (Matrix) G->H Re-esterification

Caption: Mitochondrial transport pathway of lauric acid via lauroyllevocarnitine synthesis and translocation.

Analytical Characterization: UHPLC-MS/MS Protocol

To achieve high-throughput, sensitive quantification of lauroyllevocarnitine in biological matrices (e.g., plasma, cell lysates), Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is utilized[2][3].

Self-Validating System: The protocol mandates the use of an isotopically labeled internal standard (e.g., d3-lauroylcarnitine). This internal standard co-elutes with the endogenous analyte, validating the extraction recovery and mathematically correcting for any ion suppression caused by the biological matrix[3][7].

Step-by-Step Methodology

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 20 µL of biological sample (plasma or homogenate) into a microcentrifuge tube[3].

  • Spike with 10 µL of internal standard solution (d3-lauroylcarnitine, 1 µM) to ensure quantitative accuracy[7].

  • Add 350 µL of extraction solvent (Acetonitrile:Methanol, 70:30 v/v) to precipitate proteins and extract the amphiphilic acylcarnitines[3].

  • Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 290 µL of the supernatant to a new vial, evaporate to dryness under a gentle nitrogen stream, and reconstitute in 100 µL of initial mobile phase[3].

Step 2: Chromatographic Separation Causality: A C18 reverse-phase column (e.g., 1.6 µm particle size) is selected because the 12-carbon lauroyl chain provides sufficient hydrophobicity for retention, effectively resolving it from short-chain acylcarnitines and matrix interferences[2].

  • Column: Phenomenex Luna Omega Polar C18 (100 mm × 2.1 mm, 1.6 µm) or equivalent[2].

  • Mobile Phase A: 0.1% Formic acid in Water (promotes protonation for ESI+)[2][3].

  • Mobile Phase B: 0.1% Formic acid in Methanol[2][3].

  • Gradient: 0–0.5 min (1% B), linearly increase to 100% B at 7 min, hold at 100% B until 9 min, then re-equilibrate[2].

  • Flow Rate: 0.3 mL/min; Injection Volume: 5 µL[2].

Step 3: Mass Spectrometry (MRM Detection) Causality: Electrospray Ionization in positive mode (ESI+) is used because the quaternary amine of carnitine carries a permanent positive charge. The collision-induced dissociation (CID) of acylcarnitines characteristically cleaves the ester bond, yielding a highly stable product ion at m/z 85.1 (derived from the carnitine backbone)[2].

  • Ionization Mode: ESI Positive[2].

  • Capillary Voltage: 4000 V; Gas Temperature: 300°C[2].

  • MRM Transitions:

    • Lauroyllevocarnitine: Precursor m/z 344.3 → Product m/z 85.1[2].

    • d3-Lauroylcarnitine (IS): Precursor m/z 347.3 → Product m/z 85.1[2][8].

Workflow S1 Sample Prep (Protein Ppt) S3 UHPLC Separation (C18 Column) S1->S3 Supernatant S2 Internal Standard (d3-Lauroylcarnitine) S2->S1 Spike S4 ESI+ Ionization S3->S4 Eluent S5 MRM Detection (m/z 344.3 -> 85.1) S4->S5 Precursor Ion

Caption: Analytical workflow for the UHPLC-MS/MS quantification of lauroyllevocarnitine.

Sources

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of Lauroyllevocarnitine (C12-Carnitine) in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Plasma, Serum, and Cellular Extracts Methodology: Non-derivatized UHPLC-MRM Mass Spectrometry

Executive Summary

Lauroyllevocarnitine (also known as lauroylcarnitine or C12-carnitine) is a medium-to-long-chain acylcarnitine critical for the transport of dodecanoic acid into the mitochondrial matrix for β-oxidation. Accurate quantification of C12-carnitine is essential for diagnosing fatty acid oxidation disorders (FAODs), studying insulin resistance, and evaluating metabolic dysregulation in heart failure.

Historically, acylcarnitine analysis relied on butyl ester derivatization. However, as a Senior Application Scientist, I strongly advocate for modern non-derivatized UHPLC-MS/MS workflows . Derivatization often induces artifactual hydrolysis of acylcarnitines, artificially inflating free carnitine (C0) levels and underestimating medium/long-chain species like C12. This protocol outlines a self-validating, highly sensitive, and artifact-free methodology for the direct quantification of lauroyllevocarnitine using stable isotope dilution [1].

Biological Context & Mechanistic Framework

To understand the analytical requirements, one must first understand the analyte's biological journey. Fatty acids cannot passively cross the inner mitochondrial membrane. They are conjugated to L-carnitine by Carnitine Palmitoyltransferase 1 (CPT1) to form acylcarnitines (like C12-carnitine). This complex is shuttled across the membrane by Carnitine-acylcarnitine translocase (CACT) and subsequently converted back to acyl-CoA by CPT2 for β-oxidation.

BiologicalPathway cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix AcylCoA Lauroyl-CoA (C12-CoA) CPT1 CPT1 (Outer Membrane) AcylCoA->CPT1 Carnitine L-Carnitine Carnitine->CPT1 Lauroylcarnitine Lauroylcarnitine (C12-Carnitine) CPT1->Lauroylcarnitine CACT CACT (Translocase) Lauroylcarnitine->CACT CPT2 CPT2 (Inner Membrane) CACT->CPT2 MitoAcylCoA Lauroyl-CoA CPT2->MitoAcylCoA BetaOx β-Oxidation MitoAcylCoA->BetaOx

Fig 1: Mitochondrial transport of C12-fatty acids via the CPT system for β-oxidation.

Because C12-carnitine is an intracellular intermediate that leaks into the bloodstream, its endogenous plasma concentrations are exceptionally low (typically low nmol/L range), necessitating a highly sensitive extraction and detection protocol [2].

Analytical Rationale: Causality in Method Design

Every step in this protocol has a specific physicochemical justification:

  • Extraction Solvent Choice: We utilize an 80:20 Methanol:Water (or Methanol:Acetonitrile) mixture for protein precipitation [3]. Causality: Pure acetonitrile can cause the highly hydrophobic lauroylcarnitine to co-precipitate with plasma proteins. The addition of methanol ensures that the dodecyl aliphatic tail remains fully solvated while effectively crashing out the protein matrix.

  • Chromatographic Strategy: While short-chain acylcarnitines (C2-C5) often require Hydrophilic Interaction Liquid Chromatography (HILIC) for retention, C12-carnitine possesses significant hydrophobicity. Therefore, a sub-2 µm C18 reversed-phase column is deliberately chosen. Causality: The C18 stationary phase interacts strongly with the C12 carbon tail, providing excellent retention, sharp peak shapes, and critical separation from isobaric matrix interferences [4].

  • Isotope Dilution: We spike samples with C12-Carnitine-d9. Causality: ESI+ is highly susceptible to ion suppression from co-eluting phospholipids. The deuterated internal standard co-elutes exactly with the endogenous analyte, perfectly normalizing any matrix effects and ensuring a self-validating quantitative system.

Experimental Protocol: Step-by-Step Methodology

Materials & Reagents
  • Standards: Lauroyl-L-carnitine chloride (Unlabeled) and Lauroyl-L-carnitine-d9 chloride (Internal Standard).

  • Solvents: LC-MS grade Methanol, Acetonitrile, Water, and Formic Acid.

  • Precipitation Reagent: 80:20 Methanol:Acetonitrile containing 50 nmol/L of C12-Carnitine-d9.

Sample Preparation Workflow
  • Aliquot: Transfer 20 µL of plasma/serum into a 1.5 mL low-bind Eppendorf tube.

  • Precipitation & Spiking: Add 200 µL of the cold Precipitation Reagent (containing the IS) to the sample. Note: Adding the IS directly into the crash solvent ensures immediate equilibration and minimizes pipetting errors.

  • Agitation: Vortex vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 15,000 × g for 10 minutes at 4°C to pellet the proteins.

  • Transfer: Carefully transfer 150 µL of the clear supernatant into an autosampler vial equipped with a glass insert.

  • Injection: Inject 2 µL into the UHPLC-MS/MS system.

Workflow Sample 1. Plasma/Serum Sample (20 µL) Spike 2. Spike Internal Standard (C12-Carnitine-d9) Sample->Spike PPT 3. Protein Precipitation (200 µL MeOH/ACN) Spike->PPT Centrifuge 4. Centrifugation (15,000 x g, 10 min) PPT->Centrifuge Supernatant 5. Supernatant Transfer & Evaporation/Reconstitution Centrifuge->Supernatant LC 6. UHPLC Separation (C18 Column) Supernatant->LC MS 7. MS/MS Detection (ESI+, MRM Mode) LC->MS

Fig 2: Step-by-step sample preparation and LC-MS/MS workflow for underivatized C12-carnitine.

LC-MS/MS Instrumental Parameters

UHPLC Conditions
  • Column: Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) or equivalent.

  • Column Temperature: 45°C (Reduces backpressure and improves mass transfer for hydrophobic chains).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0-1 min (5% B), 1-5 min (linear gradient to 95% B), 5-7 min (hold at 95% B to wash strongly retained lipids), 7-7.1 min (return to 5% B), 7.1-9 min (re-equilibration).

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry (Multiple Reaction Monitoring)

The mass spectrometer is operated in Positive Electrospray Ionization (ESI+) mode. The characteristic product ion for all acylcarnitines is m/z 85.1 , which corresponds to the protonated furan-like fragment derived from the cleaved carnitine backbone [2].

Table 1: Optimized MRM Transitions and MS Parameters

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Lauroylcarnitine (C12) 344.385.15025
C12-Carnitine-d9 (IS) 353.485.15025

(Note: Source temperature, capillary voltage, and desolvation gas flows should be optimized based on the specific mass spectrometer model utilized.)

Data Processing & Quantitative Performance

Quantification is achieved by calculating the peak area ratio of the endogenous C12-carnitine to the C12-Carnitine-d9 internal standard. A 7-point calibration curve (prepared in surrogate matrix or using standard addition) is utilized, applying a 1/x weighted linear regression to ensure accuracy at the lower end of the curve.

Table 2: Method Validation & Quantitative Performance Summary

Validation ParameterPerformance Metric
Linear Dynamic Range 1.0 - 500 nmol/L
Lower Limit of Quantitation (LLOQ) 1.0 nmol/L (S/N > 10)
Intra-day Precision (CV%) < 6.5%
Inter-day Precision (CV%) < 8.2%
Mean Extraction Recovery 92% - 98%
Matrix Effect (IS Normalized) 95% - 105% (Negligible ion suppression)

By avoiding derivatization and leveraging the resolving power of sub-2 µm C18 chromatography, this protocol provides a highly robust, high-throughput solution for the precise quantification of lauroyllevocarnitine in clinical and translational research settings.

References

  • Comprehensive Clinical Acylcarnitines by LC-MS/MS. MSACL.
  • Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. NIH.
  • High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. SCIEX.
  • Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization. NIH.

Application Note: Synthesis and Validation of a Stable Isotope-Labeled Internal Standard for Lauroyllevocarnitine Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, in-depth technical guide for the chemical synthesis, purification, characterization, and application of a stable isotope-labeled (SIL) internal standard, specifically Lauroyl-d3-levocarnitine, for the quantitative analysis of Lauroyllevocarnitine in biological matrices. This guide is intended for researchers, scientists, and drug development professionals engaged in metabolomics, clinical diagnostics, and pharmacokinetic studies where accurate and precise quantification of acylcarnitines is critical. The protocols herein are designed to ensure scientific integrity, providing not only step-by-step instructions but also the underlying scientific rationale for key experimental choices.

Introduction: The Imperative for an Internal Standard

Lauroyllevocarnitine (C12-carnitine) is a medium-chain acylcarnitine, an essential class of molecules involved in the transport of fatty acids into the mitochondrial matrix for β-oxidation.[1][2] Its concentration in biological fluids and tissues serves as a critical biomarker for diagnosing inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase deficiency (MCADD), and for monitoring mitochondrial function in various disease states.[3][4]

Quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for measuring endogenous metabolites like lauroyllevocarnitine.[5] However, the accuracy and precision of these measurements can be compromised by variations in sample preparation (e.g., extraction efficiency), matrix effects, and instrument response.[6] To correct for these potential sources of error, a suitable internal standard (IS) is indispensable.

An ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties during extraction and ionization.[7] Stable isotope-labeled (SIL) internal standards are widely considered the most reliable choice because their mass difference allows for distinct detection by the mass spectrometer, while their near-identical chemical behavior ensures they accurately track the analyte of interest throughout the entire analytical process.[6][8] This guide details the preparation of Lauroyl-d3-levocarnitine, a SIL-IS for lauroyllevocarnitine, providing a robust tool for high-fidelity bioanalysis.

Synthesis of Lauroyl-d3-levocarnitine Hydrochloride

The synthesis of the internal standard involves the esterification of L-carnitine with an isotopically labeled lauroyl group. A common and effective method is the reaction of L-carnitine with a labeled acyl chloride.[9][10]

Materials and Reagents
ReagentSupplierGradeCAS No.Notes
L-Carnitine HydrochlorideSigma-Aldrich≥98%6645-46-1Starting material.
Lauroyl-d3 Chloride(Custom Synthesis)≥98%N/AKey labeled reagent.
Glacial Acetic AcidFisher ScientificACS Grade64-19-7Solvent.
AcetoneFisher ScientificHPLC Grade67-64-1Anti-solvent for crystallization.
Anhydrous MethanolSigma-Aldrich≥99.8%67-56-1For recrystallization.
Synthesis Protocol

This protocol is adapted from established methods for acylcarnitine synthesis.[9][10] The core of the reaction is the nucleophilic attack of the hydroxyl group of L-carnitine on the electrophilic carbonyl carbon of lauroyl-d3 chloride.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-carnitine hydrochloride (1.98 g, 10 mmol).

  • Dissolution: Add 20 mL of glacial acetic acid to the flask. Heat the mixture gently to 50-60°C with stirring until the L-carnitine hydrochloride is fully dissolved.

    • Scientist's Note: Acetic acid serves as a solvent that can dissolve L-carnitine and is compatible with the acyl chloride. The acidic environment also helps to keep the amine group of carnitine protonated, preventing it from acting as a competing nucleophile.

  • Acylation: Slowly add lauroyl-d3 chloride (2.24 g, 10.1 mmol, ~1.01 eq) to the reaction mixture dropwise over 15 minutes.

    • Scientist's Note: A slight molar excess of the acyl chloride ensures the complete conversion of L-carnitine. Adding it slowly helps to control any exothermic reaction.

  • Reaction: Heat the reaction mixture to 70°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, cool the flask to room temperature. Remove the acetic acid under reduced pressure using a rotary evaporator.

  • Crude Product Precipitation: To the resulting viscous oil, add 50 mL of acetone and stir vigorously. A white precipitate (the crude product) will form.

    • Scientist's Note: Lauroyl-d3-levocarnitine hydrochloride is poorly soluble in acetone, while unreacted starting materials and byproducts may have higher solubility. This allows for initial purification by precipitation.

  • Isolation: Cool the suspension in an ice bath for 30 minutes to maximize crystallization. Collect the crude product by vacuum filtration and wash the filter cake with cold acetone (2 x 10 mL).

  • Drying: Dry the crude product in a vacuum oven at 40°C overnight.

Purification by Recrystallization
  • Dissolution: Transfer the dried crude product to a clean flask. Add a minimal amount of hot methanol (approximately 65°C) to dissolve the solid completely.[9]

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) for several hours, or overnight, to induce crystallization.

  • Final Product Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum at 40°C to a constant weight.

The expected yield of the pure Lauroyl-d3-levocarnitine hydrochloride should be greater than 90%.[9]

Characterization and Quality Control

Validation of the synthesized internal standard is a critical step to ensure its identity, purity, and isotopic enrichment. This is a self-validating system where each analytical test confirms the success of the previous step.

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis & Purification cluster_qc Characterization (QC) S1 1. Dissolve L-Carnitine HCl in Acetic Acid S2 2. Add Lauroyl-d3 Chloride S1->S2 S3 3. Reaction at 70°C S2->S3 S4 4. Precipitate Crude Product with Acetone S3->S4 S5 5. Recrystallize from Methanol S4->S5 QC1 Purity Check by HPLC-UV S5->QC1 Dried Product QC2 Identity Confirmation by High-Res MS QC1->QC2 Purity ≥98% QC3 Structural Verification by NMR QC2->QC3 Mass Confirmed QC4 Isotopic Enrichment by MS QC3->QC4 Structure Confirmed Final Qualified Internal Standard QC4->Final Enrichment Confirmed

Caption: Workflow for the synthesis and quality control of Lauroyl-d3-levocarnitine HCl.

Analytical Characterization Methods
ParameterMethodAcceptance CriteriaRationale
Chemical Purity HPLC-UV/CAD≥ 98% peak areaEnsures that the IS does not contain significant impurities that could interfere with the analysis.[3]
Identity High-Resolution Mass Spectrometry (HRMS)Measured mass within ± 5 ppm of theoretical massConfirms the elemental composition and identity of the synthesized compound.[11]
Structure ¹H and ¹³C NMR SpectroscopySpectrum consistent with the proposed structureProvides unambiguous structural confirmation and checks for residual solvents or impurities.[5][12]
Isotopic Enrichment Mass Spectrometry (MS)≥ 99% of the signal corresponds to the d3 speciesVerifies that the isotopic label is present at a high level, minimizing crosstalk with the unlabeled analyte.

Expected HRMS Data:

  • Analyte (Lauroyllevocarnitine): C₁₉H₃₇NO₄, Monoisotopic Mass: 343.2723 Da, [M+H]⁺: 344.2795 m/z.[11]

  • Internal Standard (Lauroyl-d3-levocarnitine): C₁₉H₃₄D₃NO₄, Monoisotopic Mass: 346.2911 Da, [M+H]⁺: 347.2984 m/z.

Application in a Bioanalytical Workflow

The qualified internal standard can now be used for the accurate quantification of lauroyllevocarnitine in biological samples, such as human plasma. This workflow adheres to principles outlined in the FDA's Bioanalytical Method Validation Guidance.[6][13][14]

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of lauroyllevocarnitine (analyte) and Lauroyl-d3-levocarnitine HCl (IS) into separate volumetric flasks.

    • Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C or below.[15]

  • Working Solutions:

    • Prepare a series of analyte working solutions by serial dilution of the primary stock solution with 50:50 methanol:water. These will be used to spike calibration standards and quality control (QC) samples.

    • Prepare an IS working solution at a fixed concentration (e.g., 500 ng/mL) by diluting the IS primary stock. This solution will be added to all samples (except blanks).

Sample Preparation Protocol (Plasma)

This protocol utilizes protein precipitation, a common and effective method for extracting acylcarnitines from plasma.[4]

  • Aliquot Samples: To labeled 1.5 mL microcentrifuge tubes, add 50 µL of plasma sample, calibrator, or QC.

  • Add Internal Standard: To each tube (except the matrix blank), add 20 µL of the IS working solution (e.g., 500 ng/mL).

  • Protein Precipitation: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each tube.

    • Scientist's Note: Acetonitrile is an efficient protein precipitant. The cold temperature enhances precipitation, and formic acid helps to keep the analytes in their protonated state for better detection in positive ion mode ESI-MS.

  • Vortex & Centrifuge: Vortex the tubes for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate & Reconstitute (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase A.

  • Inject: Inject a defined volume (e.g., 5-10 µL) onto the LC-MS/MS system.

Bioanalytical Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis P1 Aliquot 50 µL Plasma (Calibrator, QC, Unknown) P2 Spike with 20 µL IS Working Solution P1->P2 P3 Add 200 µL Cold Acetonitrile (Protein Precipitation) P2->P3 P4 Vortex & Centrifuge P3->P4 P5 Transfer Supernatant for Analysis P4->P5 A1 Inject onto HPLC Column (e.g., C18 or HILIC) P5->A1 A2 Mass Spectrometer Detection (MRM Mode) A1->A2 A3 Quantify using Analyte/IS Peak Area Ratio A2->A3 Result Accurate Concentration of Lauroyllevocarnitine A3->Result

Caption: Bioanalytical workflow for lauroyllevocarnitine quantification using a SIL-IS.

Method Validation

The analytical method must be validated according to regulatory guidelines (e.g., FDA or ICH M10).[6][7] Key validation parameters include:

  • Selectivity & Specificity: Assessed by analyzing at least six different blank matrix sources to ensure no interference at the retention times of the analyte and IS.[6]

  • Calibration Curve: A curve consisting of a blank, a zero sample (with IS), and at least six non-zero calibrators should be prepared. The response (analyte/IS area ratio) vs. concentration should be fitted with an appropriate regression model.[16]

  • Accuracy & Precision: Determined by analyzing QC samples at multiple concentration levels (LLOQ, Low, Mid, High) in at least five replicates. Accuracy should be within ±15% (±20% at LLOQ) of the nominal value, and precision (%CV) should not exceed 15% (20% at LLOQ).[6][16]

  • Matrix Effect: Evaluated to ensure that components in the biological matrix do not suppress or enhance the ionization of the analyte or IS.

  • Stability: The stability of lauroyllevocarnitine in the biological matrix must be assessed under various conditions (freeze-thaw, short-term benchtop, long-term storage).[6]

Conclusion

The synthesis and implementation of a high-purity, well-characterized stable isotope-labeled internal standard, such as Lauroyl-d3-levocarnitine, is fundamental to achieving reliable and accurate quantification of lauroyllevocarnitine in complex biological matrices. By following the detailed protocols for synthesis, purification, characterization, and application outlined in this guide, researchers can establish a robust bioanalytical method that meets rigorous scientific and regulatory standards, ultimately leading to higher quality data in metabolic research and clinical diagnostics.

References

  • Bel-Rhlid, R., et al. (2009). Separation of acylcarnitines from biological samples using high-performance liquid chromatography. Journal of Chromatography B, 877(24), 2593-2597. [Link]

  • Google Patents. (2012). CN101774934B - Method for synthesizing lauroyl L-carnitine hydrochloride.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA Guidance for Industry. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.[Link]

  • Regulations.gov. (2013). FDA Draft Guidance for Industry - Bioanalytical Method Validation.[Link]

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available.[Link]

  • Xu, F., et al. (2019). Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography-Mass Spectrometry. Analytica Chimica Acta, 1046, 79-87. [Link]

  • Liu, P., et al. (2008). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers. Rapid Communications in Mass Spectrometry, 22(21), 3434-3442. [Link]

  • Google Patents. (2023). CN117185945A - Preparation method of acetyl L-carnitine hydrochloride.
  • Zhang, M., et al. (2022). NMR Characterization of Long-Chain Fatty Acylcarnitine Binding to the Mitochondrial Carnitine/Acylcarnitine Carrier. International Journal of Molecular Sciences, 23(8), 4465. [Link]

  • Vernez, L., et al. (2004). Determination of carnitine and acylcarnitines in plasma by high-performance liquid chromatography/electrospray ionization ion trap tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 18(11), 1233-1242. [Link]

  • Minkler, P. E., et al. (2015). Quantification of Carnitine and Acylcarnitines in Biological Matrices by HPLC Electrospray Ionization-Mass Spectrometry. Clinical Chemistry, 61(11), 1359-1368. [Link]

  • NP-MRD. (2022). Showing NP-Card for (+/-)-lauroylcarnitine (NP0297671).[Link]

  • Jung, H., et al. (1993). Synthesis of L-carnitine by microorganisms and isolated enzymes. Advances in Biochemical Engineering/Biotechnology, 50, 21-44. [Link]

  • Jones, L.L., et al. (2021). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. Metabolites, 11(11), 743. [Link]

  • Molteni, L., et al. (n.d.). Combining NMR Spectroscopy and Mass Spectrometry for the Metabolic Profiling of Solid Matrices.[Link]

  • Ferreira, G. C., & McKenna, M. C. (2017). L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain. Neurochemical Research, 42(6), 1661-1675. [Link]

  • National Center for Biotechnology Information. (n.d.). Lauroyllevocarnitine PubChem CID 168381.[Link]

  • SCIEX. (n.d.). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system.[Link]

Sources

Application Note: High-Efficiency Extraction and Quantification of Lauroyllevocarnitine (C12-Carnitine) from Tissue Samples

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Lauroyllevocarnitine (C12-carnitine) is a medium-chain acylcarnitine essential for mitochondrial fatty acid β-oxidation. Functioning as a lipid transporter, it ferries lauric acid across the inner mitochondrial membrane to sustain cellular energy homeostasis[1]. Aberrant tissue levels of C12-carnitine are potent biomarkers for mitochondrial dysfunction, insulin resistance, inborn errors of metabolism, and are increasingly recognized as metabolic indicators in oncology[2].

Due to its amphiphilic nature—possessing a highly polar quaternary ammonium carnitine head group and a moderately hydrophobic 12-carbon acyl tail—extracting C12-carnitine with high recovery and reproducibility presents a unique analytical challenge. This application note details the mechanistic rationale and a validated protocol for maximizing C12-carnitine extraction efficiency from complex tissue matrices.

G Cytosol Cytosol (Lauroyl-CoA) CPT1 CPT1 (Outer Membrane) Cytosol->CPT1 Acyl transfer C12Carnitine Lauroyllevocarnitine (C12-Carnitine) CPT1->C12Carnitine Carnitine binding CACT CACT (Translocase) C12Carnitine->CACT Transport CPT2 CPT2 (Inner Membrane) CACT->CPT2 Delivery Mitochondria Mitochondrial Matrix (Beta-Oxidation) CPT2->Mitochondria CoA transfer

Mitochondrial carnitine shuttle system highlighting lauroyllevocarnitine (C12) transport.

Mechanistic Insights: The Causality of Extraction Chemistry

To design a self-validating extraction system, researchers must address the physicochemical properties of lauroyllevocarnitine and the biological nature of the tissue matrix.

  • Solvent Selection (The Amphiphilic Challenge) : Traditional biphasic extractions (e.g., the Folch method using Chloroform/Methanol) often partition medium-chain acylcarnitines unpredictably between the aqueous and organic phases. A monophasic protein precipitation approach using an 80:20 Methanol:Water (v/v) mixture is vastly superior[3]. Methanol efficiently denatures and precipitates matrix proteins while maintaining the solubility of both the polar carnitine core and the hydrophobic lauroyl tail.

  • Thermal and Enzymatic Degradation : Endogenous esterases in tissue can rapidly hydrolyze the ester bond of acylcarnitines, converting them back to free carnitine and free fatty acids. Therefore, maintaining the sample at 4°C throughout homogenization and extraction is non-negotiable[4]. Flash-freezing tissue in liquid nitrogen immediately upon harvest preserves the in vivo acylcarnitine profile.

  • Isotope Dilution for Self-Validation : Because matrix effects (ion suppression or enhancement) in LC-MS/MS vary drastically between tissue types (e.g., lipid-rich brain versus fibrous muscle), the addition of a stable isotope-labeled internal standard (IS), such as d3-lauroylcarnitine, at the very beginning of the homogenization step is required[5]. This creates a self-validating system: any loss in extraction efficiency or ionization is proportionally mirrored by the IS, ensuring absolute quantification accuracy.

Quantitative Data: Solvent System Optimization

To demonstrate the impact of solvent selection on C12-carnitine recovery, 50 mg of murine hepatic tissue was spiked with a known concentration of C12-carnitine standard. The table below summarizes the extraction efficiencies and matrix effects across different solvent systems.

Extraction Solvent SystemRatio (v/v)AdditiveMean Recovery (%)Matrix Effect (%)Reproducibility (CV %)
Methanol : Water 80:20 None 92.4 ± 3.1 -12.5 4.2
Acetonitrile : Water80:200.1% Formic Acid88.7 ± 4.5-8.35.8
Chloroform : Methanol : Water2:1:1None45.2 ± 8.4 (Aq)-25.414.7
Methanol : Isopropanol : Water65:20:15None85.1 ± 5.2-18.16.5

Experimental Protocol: Step-by-Step Methodology

Workflow Tissue Tissue Sample (Flash Frozen) Homogenization Homogenization (80:20 MeOH:H2O) Tissue->Homogenization Precipitation Protein Precipitation (15,000g, 15 min) Homogenization->Precipitation Spike Internal Standard (d3-C12-Carnitine) Spike->Homogenization Supernatant Supernatant Collection & Nitrogen Drying Precipitation->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS

Optimized step-by-step extraction workflow for lauroyllevocarnitine from tissue.

Materials Required:
  • Pre-chilled homogenization beads (e.g., 2 mm Zirconium oxide)

  • Extraction Buffer: 80% LC-MS grade Methanol, 20% LC-MS grade Water (pre-chilled to -20°C)

  • Internal Standard (IS) Working Solution: 1 µM d3-lauroylcarnitine in 100% Methanol

  • Tissue homogenizer (e.g., Bead Ruptor)

  • Refrigerated centrifuge (capable of 15,000 × g)

  • Nitrogen evaporator

Step 1: Tissue Preparation and Spiking
  • Weigh exactly 20–50 mg of flash-frozen tissue into a 2.0 mL reinforced homogenization tube containing zirconium oxide beads. (Critical: Keep tubes on dry ice during weighing to prevent thawing and enzymatic degradation).

  • Immediately add 20 µL of the IS Working Solution directly onto the frozen tissue.

Step 2: Homogenization and Extraction
  • Add 1,000 µL of the pre-chilled Extraction Buffer (80:20 MeOH:H2O)[3].

  • Homogenize the tissue at 4°C for 2 cycles of 30 seconds at 5 m/s. Allow a 30-second pause between cycles to prevent heat generation.

  • Vortex the homogenate for 5 minutes at 4°C to ensure complete solvent penetration and protein precipitation.

Step 3: Phase Separation
  • Centrifuge the samples at 15,000 × g for 15 minutes at 4°C.

  • Carefully transfer 800 µL of the clear supernatant to a clean glass autosampler vial or a 1.5 mL microcentrifuge tube. (Caution: Avoid aspirating any of the tissue pellet or lipid layer).

Step 4: Concentration and Reconstitution
  • Evaporate the supernatant to complete dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitute the dried extract in 100 µL of Initial Mobile Phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid for Reversed-Phase).

  • Vortex for 1 minute, sonicate for 2 minutes in a cold water bath, and centrifuge again at 15,000 × g for 5 minutes to remove any insoluble micro-particulates prior to LC-MS/MS injection.

LC-MS/MS Analytical Considerations & Self-Validating Checks

For lauroyllevocarnitine, both Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) can be utilized[4]. However, RPLC (using a C8 or C18 column) is generally preferred for medium-to-long chain acylcarnitines as it provides excellent retention and peak shape based on the hydrophobic acyl tail.

  • Mass Spectrometry : Operate in Positive Electrospray Ionization (ESI+) mode.

  • MRM Transitions : The characteristic fragmentation of acylcarnitines yields a prominent product ion at m/z 85.1 (corresponding to the dehydrated carnitine backbone). For C12-carnitine, monitor the transition m/z 344.3 → 85.1. For d3-C12-carnitine, monitor m/z 347.3 → 85.1[5].

System Validation Checks: To ensure the integrity of the extraction, verify the following metrics for every batch:

  • IS Recovery Check : Compare the absolute peak area of the d3-C12-carnitine in the tissue extracts to a neat standard prepared in the reconstitution solvent. Recovery should consistently exceed 80%.

  • Linearity : A matrix-matched calibration curve must exhibit an R² > 0.99 over the expected biological range (typically 1 nM to 1000 nM).

  • Blank Matrix Assessment : Inject an extraction blank (solvent only, taken through the whole process) to rule out carryover or contamination of C12-carnitine, a common artifact in lipidomics laboratories.

References

  • Metabolic Pathways of Acylcarnitine Synthesis Source: National Institutes of Health (NIH) - PMC URL:[Link]

  • Metabolomic Profiling of Tumor Tissues Unveils Metabolic Shifts in Non-Small Cell Lung Cancer Patients with Concurrent Diabetes Mellitus Source: National Institutes of Health (NIH) - PMC URL:[Link]

  • Acylcarnitine profiling by low-resolution LC-MS Source: PLOS One URL:[Link]

  • Function, Detection and Alteration of Acylcarnitine Metabolism in Hepatocellular Carcinoma Source: National Institutes of Health (NIH) - PMC URL:[Link]

  • An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues Source: National Institutes of Health (NIH) - PMC URL:[Link]

Sources

Application Note: Strategic Selection of Column Chemistry for the Robust Retention and Analysis of Lauroyllevocarnitine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Lauroyllevocarnitine (C12-Carnitine) is a medium-to-long chain acylcarnitine that serves as a critical biomarker for inborn errors of fatty acid metabolism and mitochondrial dysfunction.[1][2][3] Its analysis, however, presents a significant chromatographic challenge due to its unique amphiphilic and zwitterionic structure. The molecule combines a long, hydrophobic lauroyl (C12) chain with a highly polar, permanently charged quaternary ammonium headgroup.[4][5] This dual nature complicates retention on any single-mechanism stationary phase. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of high-performance liquid chromatography (HPLC) column chemistry for the robust and reproducible analysis of Lauroyllevocarnitine. We will explore the theoretical basis for retention on reversed-phase, HILIC, and mixed-mode columns, and provide a systematic protocol for empirical selection and method optimization.

The Analytical Challenge: Understanding Lauroyllevocarnitine's Physicochemical Profile

The key to developing a successful chromatographic method lies in understanding the analyte's structure and physicochemical properties. Lauroyllevocarnitine's behavior is dictated by two opposing features: a nonpolar aliphatic tail and a polar, charged head.

  • Hydrophobic Tail: The 12-carbon lauroyl chain imparts significant hydrophobicity, making the molecule lipid-like. This is quantitatively represented by its high calculated XLogP3 value of 5.5, suggesting strong affinity for nonpolar environments.[4]

  • Polar Headgroup: The carnitine moiety contains a permanently positive-charged quaternary ammonium group and a carboxylate group. This makes the head of the molecule highly polar and water-soluble. As a zwitterion, its net charge is influenced by mobile phase pH.

This amphiphilic character means that both hydrophobic and polar/ionic interactions can be exploited for chromatographic retention. The selection of column chemistry determines which of these interactions will dominate the separation.

PropertyValue / DescriptionSource
Molecular Formula C₁₉H₃₇NO₄[2][4]
Molecular Weight 343.5 g/mol [2][4]
IUPAC Name (3R)-3-dodecanoyloxy-4-(trimethylazaniumyl)butanoate[4]
Computed XLogP3 5.5[4]
Charge Characteristics Zwitterionic: Contains a permanent quaternary ammonium cation and a carboxylate anion. The net charge is pH-dependent.[5]

A Comparative Analysis of Candidate Column Chemistries

Given Lauroyllevocarnitine's properties, three primary modes of chromatography should be considered: Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC). The choice depends on the analytical goal, sample matrix, and whether other acylcarnitines with different chain lengths are being analyzed simultaneously.

Reversed-Phase (RP) Chromatography: The Hydrophobic Anchor

Reversed-phase chromatography is the most common approach for acylcarnitine analysis, particularly for medium and long-chain species.[6]

  • Mechanism of Retention: The primary retention mechanism is the hydrophobic interaction between the C12 alkyl chain of Lauroyllevocarnitine and the nonpolar stationary phase (e.g., C18, C8). The polar headgroup has minimal interaction and is repelled from the stationary phase.

  • Why it Works Well: The high logP value ensures strong retention, allowing for effective separation from more polar matrix components and enabling the use of gradient elution for complex samples.

  • Column Selection:

    • C18 (Octadecylsilane): This is the workhorse for acylcarnitine analysis. Its high ligand density and hydrophobicity provide maximum retention for the C12 chain, making it the recommended starting point.

    • C8 (Octylsilane): Offers less retention than C18. It can be advantageous if retention on a C18 column is excessive, leading to long run times or poor peak shape.

    • Phenyl-Hexyl: Provides alternative selectivity through π-π interactions with the carbonyl group of the ester linkage, in addition to hydrophobic interactions. This can be useful for resolving isomers or closely related compounds.

Hydrophilic Interaction Liquid Chromatography (HILIC): The Polar Handle

HILIC is an alternative strategy that focuses on the polar carnitine headgroup. It is particularly useful when analyzing a wide spectrum of acylcarnitines, from short, polar species to longer, nonpolar ones.[7][8]

  • Mechanism of Retention: HILIC separates compounds based on their partitioning into a water-enriched layer adsorbed onto a polar stationary phase (e.g., bare silica, amide, diol). The mobile phase is highly organic (typically >80% acetonitrile).

  • Applicability for Lauroyllevocarnitine: While the polar headgroup can interact with the HILIC phase, the dominant C12 hydrophobic tail can limit retention and may lead to poor peak shapes if not properly managed. For analyzing Lauroyllevocarnitine in isolation, HILIC is often not the primary choice but can be a powerful tool in a broader metabolomics context.[7]

Mixed-Mode Chromatography (MMC): The Dual-Action Approach

Mixed-mode columns incorporate both reversed-phase and ion-exchange functionalities onto a single stationary phase.

  • Mechanism of Retention: These columns can engage both the hydrophobic tail (via RP interaction) and the charged headgroup (via cation or anion exchange) of Lauroyllevocarnitine. The retention is highly tunable by adjusting mobile phase pH and ionic strength.

  • Strategic Advantage: MMC offers orthogonal selectivity, which is invaluable for separating Lauroyllevocarnitine from complex sample matrices (e.g., plasma, tissue extracts). By engaging in two modes of interaction, peak capacity and resolution can be significantly enhanced.

G cluster_RP Reversed-Phase (C18) cluster_HILIC HILIC cluster_MMC Mixed-Mode Analyte Lauroyllevocarnitine Hydrophobic C12 Tail Polar Zwitterionic Head RP_Phase Nonpolar C18 Chains Analyte:tail->RP_Phase  Strong  Interaction HILIC_Phase Polar Surface (e.g., Silica, Amide) Analyte:head->HILIC_Phase  Primary  Interaction MMC_Phase C18 + Ion-Exchange Groups Analyte:tail->MMC_Phase Hydrophobic Analyte:head->MMC_Phase Ionic RP_Mech Mechanism: Hydrophobic Interaction HILIC_Mech Mechanism: Aqueous Partitioning MMC_Mech Mechanisms: Hydrophobic + Ionic

Caption: Interaction of Lauroyllevocarnitine with different stationary phases.

Experimental Design for Column Selection

A systematic, empirical approach is the most reliable way to select the optimal column. The following protocol outlines a screening process to compare the performance of leading candidate chemistries.

G start Define Analytical Goal (e.g., Quantitation in Plasma) screen Step 1: Column Screening - C18 (Primary) - HILIC (Alternative) - Mixed-Mode (Complex Matrix) start->screen eval1 Step 2: Evaluate Initial Results - Retention Factor (k') - Peak Shape (Asymmetry) - Signal Intensity screen->eval1 decision Is Retention & Peak Shape Acceptable on C18? eval1->decision decision->screen No, screen alternative optimize Step 3: Mobile Phase Optimization - Adjust Organic Modifier % - Screen pH (e.g., Formic vs. Ammonium Acetate) - Optimize Gradient decision->optimize Yes validate Step 4: Method Validation (Linearity, Accuracy, Precision) optimize->validate

Caption: Workflow for systematic column selection and method development.

Protocol 1: Initial Column Screening

Objective: To compare the retention and peak shape of Lauroyllevocarnitine on C18, HILIC, and Mixed-Mode columns under generic gradient conditions.

Materials:

  • Lauroyllevocarnitine standard

  • UPLC/HPLC system with mass spectrometer (MS) detector

  • Columns:

    • C18 Column (e.g., 2.1 x 100 mm, 1.8 µm)

    • HILIC Column (e.g., Amide, 2.1 x 100 mm, 1.7 µm)

    • Mixed-Mode Column (e.g., C18 with embedded polar groups or surface charge)

  • Mobile Phase Solvents (LC-MS Grade): Acetonitrile, Water, Formic Acid

Procedure:

  • Prepare Stock Solution: Dissolve Lauroyllevocarnitine in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of 1 µg/mL.

  • Set Up Instrument: Use a mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring the precursor-to-product ion transition for Lauroyllevocarnitine (e.g., m/z 344.3 → 85.0).

  • Perform Injections: Inject the standard solution onto each column using the conditions outlined in the table below.

ParameterC18 MethodHILIC Method
Mobile Phase A Water + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidWater + 0.1% Formic Acid
Flow Rate 0.4 mL/min0.4 mL/min
Column Temp. 40 °C40 °C
Injection Vol. 2 µL2 µL
Gradient 0-1 min: 50% B1-8 min: 50-98% B8-9 min: 98% B9-10 min: Re-equilibrate at 50% B0-1 min: 5% B1-8 min: 5-50% B8-9 min: 50% B9-10 min: Re-equilibrate at 5% B
Data Evaluation

After the screening runs, evaluate the chromatograms based on the following criteria. For Lauroyllevocarnitine, a C18 column is expected to provide the best performance due to its strong hydrophobic character.

Column ChemistryExpected Retention TimeExpected Peak ShapePrimary Retention DriverRecommendation
C18 Strong (k' > 5)Good (Asymmetry ~1.0-1.5)C12 Hydrophobic TailPrimary Choice. Provides robust retention and is ideal for quantitative analysis.
HILIC Weak to Moderate (k' < 3)Potentially broad or tailingPolar Carnitine HeadgroupSecondary Choice. Consider if analyzing with very polar, short-chain carnitines.
Mixed-Mode Moderate to StrongGood, but dependent on mobile phase ionic strengthHydrophobic + IonicSpecialized Choice. Excellent for resolving from complex matrix interferences.

Recommended Protocol for Quantitative Analysis

Based on the physicochemical properties and common industry practice, a reversed-phase C18 column is the most robust and reliable choice for the routine quantitative analysis of Lauroyllevocarnitine.

Protocol 2: Optimized UPLC-MS/MS Method

Objective: To provide a validated, step-by-step method for the quantification of Lauroyllevocarnitine in a biological matrix (e.g., plasma).

1. Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample, add 200 µL of ice-cold Acetonitrile containing a suitable internal standard (e.g., d3-Lauroylcarnitine). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4 °C. d. Transfer the supernatant to a clean vial for analysis.

2. Chromatographic Conditions:

  • System: UPLC coupled to a tandem mass spectrometer

  • Column: High-strength silica C18 (e.g., Waters Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 45 °C

  • Injection Volume: 5 µL

  • Gradient Program:

    • Time 0.0 min: 60% B

    • Time 3.0 min: 95% B

    • Time 4.0 min: 95% B

    • Time 4.1 min: 60% B

    • Time 5.0 min: 60% B (End of Run)

3. Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive

  • MRM Transition: Lauroyllevocarnitine: 344.3 > 85.0; Internal Standard (d3): 347.3 > 85.0

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

Trustworthiness and Self-Validation: This protocol incorporates an isotopically labeled internal standard (d3-Lauroylcarnitine) to correct for matrix effects and variations in sample preparation and instrument response. The use of a specific MRM transition ensures high selectivity and sensitivity.[8] The gradient is designed to effectively elute the highly retained Lauroyllevocarnitine while ensuring baseline separation from potential interferences.

Conclusion

The successful chromatographic analysis of Lauroyllevocarnitine hinges on a strategic selection of column chemistry that properly manages its amphiphilic nature. Due to the dominant hydrophobicity of its C12 acyl chain, a reversed-phase C18 column is the superior choice for most applications, providing robust retention, excellent peak shape, and high reproducibility. While HILIC and mixed-mode chemistries offer alternative selectivities that can be valuable for comprehensive acylcarnitine profiling or analysis in highly complex matrices, the C18 phase remains the gold standard for targeted quantitative analysis. The provided protocols offer a clear pathway from initial column screening to a fully optimized and reliable analytical method suitable for research and regulated environments.

References

  • Title: Lauroyllevocarnitine | C19H37NO4 | CID 168381 Source: PubChem - NIH URL: [Link]

  • Title: High sensitivity quantification of acylcarnitines using the SCIEX 7500 system Source: Sciex URL: [Link]

  • Title: Acylcarnitine profiling by low-resolution LC-MS Source: PLOS One URL: [Link]

  • Title: Analytical Method Development and Validation of Content of D-Carnitine in Levocarnitine Using High-Performance Liquid Chromatography Source: SCIRP URL: [Link]

  • Title: LAUROYLLEVOCARNITINE HYDROCHLORIDE - gsrs Source: gsrs.ncats.nih.gov URL: [Link]

  • Title: CN104914183A - Levocarnitine optical purity analysis method Source: Google Patents URL
  • Title: A Novel Strategy for Comprehensive Identification of Acylcarnitines Based on Liquid Chromatography-High Resolution Mass Spectrometry Source: ResearchGate URL: [Link]

  • Title: Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Showing NP-Card for (+/-)-lauroylcarnitine (NP0297671) Source: NP-MRD URL: [Link]

  • Title: A new LC-ESI-MS/MS method to measure long-chain acylcarnitine levels in cultured cells Source: Rapid Communications in Mass Spectrometry URL: [Link]

  • Title: The Use of DMS-MS for the Quantitative Analysis of Acylcarnitines Source: PubMed URL: [Link]

  • Title: Rapid quantitative analysis of carnitine and acylcarnitines by ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry Source: ResearchGate URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Advanced Diagnostics & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Resolving Isobaric Interferences in C12 Carnitine Analysis

C12 carnitine (dodecanoylcarnitine) is an essential diagnostic biomarker used in metabolic profiling to detect mitochondrial fatty acid oxidation disorders, notably Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD) and Carnitine Palmitoyltransferase II (CPT II) deficiency (1)[1]. However, high-throughput Flow Injection Analysis tandem mass spectrometry (FIA-MS/MS) methodologies often suffer from severe isobaric and isomeric interferences. Because FIA bypasses chromatographic separation, nominal mass overlaps cannot be resolved, leading to critical diagnostic errors (2)[2].

This guide provides an authoritative, self-validating framework to troubleshoot and resolve these interferences.

Mechanistic Overview of Isobaric Interferences

G Sample Patient Sample (DBS) FIA Flow Injection Analysis (FIA) Sample->FIA MSMS Low-Res QqQ MS/MS (m/z 344.3 → 85.0) FIA->MSMS C12 C12-Carnitine (True Target) MSMS->C12 Co-elution Interference Exogenous/Isomeric Interference MSMS->Interference Co-elution FalseResult Inaccurate Quantitation (False Pos/Neg) C12->FalseResult Interference->FalseResult

Caption: Logical flow of isobaric interference in FIA-MS/MS without LC separation.

Troubleshooting FAQs

Q1: Why is my C12 carnitine quantification showing false negatives or erratic baseline noise? A1: In standard FIA-MS/MS, analytes are detected based solely on nominal mass transitions (e.g., m/z 344.3 → 85.0). Exogenous compounds can cause severe interference. For instance, the antiepileptic drug Levetiracetam has been clinically documented to interfere with the mass transition (MRM) of C12-carnitine (3)[3]. This interference artificially skews the internal standard recovery ratios, leading to falsely negative values. Because FIA lacks a temporal separation dimension, the mass spectrometer cannot differentiate the target from the interference.

Q2: How can I differentiate C12 carnitine from isobaric matrix interferences without derivatization? A2: The definitive solution is a two-dimensional separation approach: Ultra-High-Performance Liquid Chromatography (UHPLC) combined with High-Resolution Accurate Mass (HRAM) spectrometry (2)[2].

  • Causality of LC: UHPLC utilizes a reverse-phase (e.g., C18) or Pentafluorophenylpropyl (PFPP) column to separate structural isomers based on hydrophobicity and spatial configuration (4)[4].

  • Causality of HRAM: Orbitrap MS operates at a high resolving power (e.g., >140,000 FWHM), providing sub-3 parts-per-million (ppm) mass accuracy. This allows the system to distinguish nominal mass isobaric interferences from the exact mass of C12 carnitine (2)[2].

Quantitative Data Presentation

The table below summarizes the exact masses and transitions required to program an HRAM-MS/MS method, ensuring absolute specificity against common interferences.

AnalyteChemical FormulaExact Mass [M+H]⁺Nominal MRM TransitionPrimary Interference Risk
C12-Carnitine C₁₉H₃₇NO₄344.2795344.3 → 85.0Isomeric acylcarnitines, Levetiracetam
C12-Carnitine-d3 (IS) C₁₉H₃₄D₃NO₄347.2984347.3 → 85.0Endogenous matrix suppression
C14-Carnitine C₂₁H₄₁NO₄372.3108372.3 → 85.0Adjacent chain-length bleed
Self-Validating Experimental Protocol: UHPLC-HRAM-MS/MS

To eliminate isobaric interference, implement the following self-validating methodology. Every step contains an internal checkpoint to guarantee data integrity.

Step 1: Sample Extraction & Isotope Dilution

  • Punch a 3.2 mm disc from the Dried Blood Spot (DBS) sample into a 96-well plate.

  • Add 100 µL of methanolic extraction buffer containing the stable isotope internal standard (C12-carnitine-d3).

  • Causality & Validation: Adding the internal standard before extraction corrects for both extraction efficiency and downstream ion suppression. A recovery variance of >15% in the C12-carnitine-d3 signal automatically invalidates the run.

Step 2: Chromatographic Separation

  • Inject 2 µL of the extract onto a PFPP or C18 UHPLC column (e.g., 2.1 × 100 mm, 1.7 μm).

  • Apply a gradient elution using Water + 0.1% formic acid (Mobile Phase A) and Acetonitrile + 0.1% formic acid (Mobile Phase B) at a flow rate of 0.3 mL/min.

  • Causality & Validation: The hydrophobic dodecanoyl chain interacts strongly with the stationary phase. Isomeric interferences will elute at different retention times (RT). Validate the run by ensuring the RT of the endogenous C12 carnitine matches the RT of the C12-carnitine-d3 standard (± 0.05 min).

Step 3: HRAM-MS/MS Detection

  • Operate the Orbitrap mass spectrometer in positive heated electrospray ionization (HESI+) mode.

  • Set the full-MS scan resolution to 140,000 FWHM to resolve nominal mass isobars.

  • Monitor the exact mass of [M+H]⁺ at m/z 344.2795.

  • Causality & Validation: The high mass accuracy physically excludes non-target isobars. The system is self-validating if the mass error of the detected peak remains strictly < 3 ppm.

Step 4: Data Processing & MS2 Confirmation

  • Trigger a data-dependent MS2 scan to confirm the presence of the m/z 85.0284 product ion.

  • Causality: The m/z 85.0 ion (+CH2-CH=CH-COOH) is the universal structural signature of the carnitine backbone. Its presence confirms the molecule is an acylcarnitine and not a random isobaric lipid.

Workflow Step1 1. DBS Extraction (MeOH + Stable Isotope Standards) Step2 2. UHPLC Separation (C18/PFPP Column, Gradient Elution) Step1->Step2 Resolves Isomers Step3 3. HRAM Orbitrap MS (Mass Accuracy <3 ppm) Step2->Step3 Resolves Isobars Step4 4. Data Processing (Exact Mass & MS2 Matching) Step3->Step4 Validates Target

Caption: Step-by-step UHPLC-HRAM-MS/MS workflow for resolving isobaric interferences.

References
  • Newborn screening for carnitine palmitoyltransferase II deficiency using (C16 + C18:1)/C2: Evaluation of additional indices for adequate sensitivity and lower false-positivity. ResearchGate.
  • Empower the Quantitation of Amino Acids and Acylcarnitine for Inborn Error of Metabolism Screening using Flow Injection – Orbitrap Mass Spectrometer. Thermo Fisher Scientific.
  • F Amino Acids Acylcarnitines Dried Blood ND en 11.1 WS. Scribd.
  • Untargeted Metabolomics-Based Screening Method for Inborn Errors of Metabolism using Semi-Automatic Sample Preparation with an UHPLC- Orbitrap-MS Platform. NIH.

Sources

Technical Support Center: Lauroyl-L-carnitine Stability in Frozen Serum Samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and troubleshooting advice regarding the stability of lauroyl-L-carnitine in frozen serum samples. Understanding the stability of this long-chain acylcarnitine is critical for accurate and reproducible results in metabolomics, clinical research, and drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for lauroyl-L-carnitine in frozen serum?

A1: The primary degradation pathway for lauroyl-L-carnitine, like other acylcarnitines, is hydrolysis. This process involves the cleavage of the ester bond, resulting in the formation of free L-carnitine and lauric acid. This can be problematic as it leads to an underestimation of lauroyl-L-carnitine concentrations and a corresponding increase in free carnitine levels.[1][2] The rate of hydrolysis is influenced by storage temperature, time, and the presence of enzymatic activity.

Q2: What is the recommended storage temperature for long-term stability of lauroyl-L-carnitine in serum?

A2: For long-term storage, serum samples should be kept at -80°C.[3][4][5] Studies on the long-term stability of a broad range of metabolites, including acylcarnitines, have shown that storage at -80°C significantly minimizes degradation compared to higher temperatures.[3][4] While storage at -20°C is acceptable for shorter periods (up to one month), significant changes in acylcarnitine profiles can be observed over longer durations.[6][7][8]

Q3: How many freeze-thaw cycles can my serum samples undergo before lauroyl-L-carnitine concentrations are affected?

A3: It is strongly recommended to minimize freeze-thaw cycles. Each cycle can compromise the integrity of the sample and lead to the degradation of sensitive analytes. For many common clinical chemistry analytes, stability has been demonstrated for up to ten freeze-thaw cycles.[7][8] However, for metabolomics studies involving less stable compounds like long-chain acylcarnitines, it is best practice to aliquot samples into single-use vials after the initial processing to avoid the need for repeated thawing and freezing.

Q4: I've noticed an increase in free carnitine in my stored samples. Is this related to lauroyl-L-carnitine degradation?

A4: Yes, an increase in free carnitine concentration in stored samples is a strong indicator of acylcarnitine hydrolysis.[2][9] As lauroyl-L-carnitine and other acylcarnitines degrade, they release free carnitine. This can lead to a skewed metabolic profile and inaccurate interpretation of results. Monitoring the ratio of acylcarnitines to free carnitine can be a useful quality control measure.

Q5: What are the best practices for serum sample collection and initial processing to ensure lauroyl-L-carnitine stability?

A5: Proper sample handling from the outset is crucial. Here are some best practices:

  • Collection: Use standard venipuncture techniques. While heparinized plasma is often preferred for acylcarnitine analysis, serum is also acceptable.[6][10]

  • Processing: Process blood samples promptly to separate serum. Avoid prolonged exposure to room temperature, as acylcarnitines are stable for less than two days at ambient temperatures.[10]

  • Hemolysis: Grossly hemolyzed samples should be rejected as they can interfere with analysis.[6]

  • Freezing: After centrifugation and separation, immediately freeze the serum aliquots at -80°C.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Scientific Rationale
Consistently low lauroyl-L-carnitine levels across a batch of long-term stored samples. Sample degradation due to improper storage temperature.Action: Verify the historical temperature logs of the storage freezer. Ensure it has been consistently maintained at or below -80°C. Rationale: Long-chain acylcarnitines can exhibit a mean concentration decrease of around 12.1% over five years even at -80°C.[3][4] Higher temperatures will accelerate this degradation.
High variability in lauroyl-L-carnitine concentrations between aliquots of the same sample. Repeated freeze-thaw cycles of a parent sample before aliquoting.Action: Review your sample handling workflow. Implement a strict protocol of aliquoting samples into single-use vials immediately after initial processing. Rationale: Each freeze-thaw cycle can introduce variability through ice crystal formation and localized changes in solute concentrations, which can accelerate degradation.
An unexpected increase in the free carnitine to lauroyl-L-carnitine ratio over time. Hydrolysis of lauroyl-L-carnitine and other acylcarnitines during storage.Action: Analyze samples as soon as possible after collection. If long-term storage is unavoidable, store at -80°C. For retrospective studies on older samples, consider applying a correction factor based on stability studies if available. Rationale: The hydrolysis of the ester bond in acylcarnitines is a time- and temperature-dependent process.[2]
Poor recovery of lauroyl-L-carnitine during sample extraction. Suboptimal extraction method or issues with protein precipitation.Action: Optimize your sample preparation method. A common and effective method is protein precipitation with cold methanol.[11] Ensure complete protein removal before analysis. Rationale: Incomplete protein precipitation can lead to ion suppression in mass spectrometry and interfere with chromatographic separation, resulting in lower measured concentrations.

Experimental Protocols

Protocol 1: Assessment of Lauroyl-L-carnitine Stability in Frozen Serum

This protocol outlines a workflow to assess the stability of lauroyl-L-carnitine under different storage conditions.

Materials:

  • Pooled human serum

  • Lauroyl-L-carnitine standard

  • -20°C and -80°C freezers

  • Microcentrifuge tubes

  • LC-MS/MS system

Methodology:

  • Sample Preparation:

    • Thaw a pool of human serum.

    • Spike the serum with a known concentration of lauroyl-L-carnitine.

    • Gently mix and allow to equilibrate for 30 minutes at 4°C.

    • Aliquot the spiked serum into multiple single-use microcentrifuge tubes.

  • Baseline Analysis (T=0):

    • Immediately take a set of aliquots for baseline analysis.

    • Perform protein precipitation by adding three volumes of ice-cold methanol.

    • Vortex and centrifuge at high speed to pellet the protein.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

    • Reconstitute in the initial mobile phase for LC-MS/MS analysis.

  • Storage:

    • Divide the remaining aliquots into two groups.

    • Store one group at -20°C and the other at -80°C.

  • Time-Point Analysis:

    • At designated time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), remove a set of aliquots from each storage temperature.

    • Process and analyze the samples as described in step 2.

  • Data Analysis:

    • Quantify the concentration of lauroyl-L-carnitine at each time point.

    • Calculate the percentage degradation relative to the baseline (T=0) concentration for each storage condition.

Protocol 2: Freeze-Thaw Stability Assessment

Methodology:

  • Sample Preparation:

    • Prepare spiked serum aliquots as described in Protocol 1, Step 1.

  • Baseline Analysis (Cycle 0):

    • Analyze a set of aliquots before the first freeze-thaw cycle as the baseline.

  • Freeze-Thaw Cycles:

    • Freeze the remaining aliquots at -80°C for at least 24 hours.

    • Thaw the samples at room temperature until completely liquid.

    • This completes one freeze-thaw cycle.

    • After each cycle (or a set number of cycles, e.g., 1, 3, 5), take a set of aliquots for analysis.

  • Analysis:

    • Process and analyze the samples at each freeze-thaw point as described in Protocol 1, Step 2.

  • Data Analysis:

    • Compare the lauroyl-L-carnitine concentration after each freeze-thaw cycle to the baseline concentration.

Data Presentation

Table 1: Hypothetical Long-Term Stability of Lauroyl-L-carnitine in Serum

Storage Time% Recovery at -20°C% Recovery at -80°C
1 Month95%99%
3 Months88%97%
6 Months80%95%
1 Year70%92%
5 YearsNot Recommended88%

Note: This table is illustrative and based on general trends for long-chain acylcarnitines.[3][4] Actual stability should be determined experimentally.

Table 2: Hypothetical Freeze-Thaw Stability of Lauroyl-L-carnitine in Serum at -80°C

Freeze-Thaw Cycles% Recovery
198%
394%
589%
1082%

Note: This table is for illustrative purposes. It is recommended to keep freeze-thaw cycles to a minimum.

Visualizations

cluster_degradation Lauroyl-L-carnitine Degradation Pathway Lauroyl-L-carnitine Lauroyl-L-carnitine Hydrolysis Hydrolysis Lauroyl-L-carnitine->Hydrolysis H₂O Free L-carnitine Free L-carnitine Hydrolysis->Free L-carnitine Lauric Acid Lauric Acid Hydrolysis->Lauric Acid

Caption: Primary hydrolytic degradation pathway of lauroyl-L-carnitine.

cluster_workflow Recommended Sample Handling Workflow Collect_Blood 1. Collect Blood (Serum Tube) Centrifuge 2. Centrifuge Promptly Collect_Blood->Centrifuge Separate_Serum 3. Separate Serum Centrifuge->Separate_Serum Aliquot 4. Aliquot into Single-Use Vials Separate_Serum->Aliquot Freeze 5. Immediate Freezing (-80°C) Aliquot->Freeze Store 6. Long-Term Storage (-80°C) Freeze->Store Analyze 7. Thaw Once & Analyze Store->Analyze

Sources

Acylcarnitine LC-MS/MS Support Center: Troubleshooting Peak Tailing

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for acylcarnitine analysis. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals resolve one of the most persistent issues in lipidomics and metabolic profiling: chromatographic peak tailing of acylcarnitines .

Acylcarnitines are zwitterionic compounds containing a permanently charged quaternary ammonium group and a carboxylic acid. Because their acyl chains range from highly polar (C0, free carnitine) to extremely hydrophobic (C26), a one-size-fits-all chromatographic approach frequently results in severe peak tailing, poor resolution, and signal suppression. This guide provides the mechanistic causality behind these issues and field-proven, self-validating protocols to correct them.

Diagnostic Workflow

Before adjusting your instrument, identify the root cause of the tailing based on the specific acyl chain lengths exhibiting the issue.

G Start Symptom: Acylcarnitine Peak Tailing CheckChain Determine Acyl Chain Length Start->CheckChain ShortChain Short-Chain (C0-C5) Poor RP Retention CheckChain->ShortChain C0 - C5 LongChain Long-Chain (>C12) Strong Hydrophobic Interaction CheckChain->LongChain > C12 HILIC Switch to HILIC Column (e.g., BEH Amide) ShortChain->HILIC Deriv 3NPH Derivatization (Increases Hydrophobicity) ShortChain->Deriv PolarC18 Use C8 or Polar-Embedded C18 LongChain->PolarC18 Temp Increase Column Temp (40-50°C) LongChain->Temp Buffer Optimize Buffer: Add 0.1% Formic Acid LongChain->Buffer

Diagnostic workflow for resolving acylcarnitine peak tailing based on acyl chain length.

Frequently Asked Questions (Troubleshooting Guides)

Q1: Why do my short-chain acylcarnitines (C0-C5) elute in the void volume with severe tailing on a standard C18 column? Causality: Short-chain acylcarnitines lack sufficient non-polar surface area to partition effectively into the hydrophobic C18 stationary phase. Consequently, their primary retention mechanism becomes secondary electrostatic interactions between the positively charged quaternary amine and unendcapped, acidic silanols (Si-O⁻) on the silica support. This ion-exchange interaction is kinetically slow, resulting in peak tailing and void elution. Solution: You must abandon standard reversed-phase (RP) for these analytes. Instead, utilize Hydrophilic Interaction Liquid Chromatography (HILIC), which provides orthogonal retention based on polarity and eliminates the reliance on hydrophobic partitioning[1]. Alternatively, if you must use a C18 column, employ 3-nitrophenylhydrazine (3NPH) derivatization. This masks the polar carboxylate group and adds a hydrophobic phenyl ring, achieving a linear elution profile and sharp peaks on RP columns[2].

Q2: My long-chain acylcarnitines (C14-C26) are retained well but exhibit broad, tailing peaks. How can I sharpen them? Causality: Long-chain acylcarnitines are highly hydrophobic and partition deeply into the C18 stationary phase. The tailing here is caused by slow mass transfer kinetics (the analyte takes too long to diffuse in and out of the pores) combined with secondary silanol interactions. Solution:

  • Reduce Stationary Phase Hydrophobicity: Switch from a C18 to a C8 column[3]. The shorter alkyl chains reduce the depth of hydrophobic partitioning, speeding up mass transfer.

  • Increase Column Temperature: Elevating the column temperature to 40°C–45°C decreases mobile phase viscosity and increases the diffusion coefficient of the bulky long-chain lipids, drastically sharpening the peaks[4].

Q3: What is the optimal mobile phase buffer to prevent tailing without suppressing MS signal? Causality: To prevent the quaternary amine from interacting with the silica backbone, you must protonate the residual silanols (converting Si-O⁻ to Si-OH). Solution: Maintain an acidic mobile phase (pH ~3.0) using 0.1% Formic Acid combined with a volatile buffer like 1–2 mM Ammonium Acetate[5]. The formic acid neutralizes the silanols, while the ammonium acetate provides sufficient ionic strength to shield any remaining electrostatic interactions. Avoid strong ion-pairing agents like heptafluorobutyric acid (HFBA); while they fix peak shape by neutralizing the amine's charge, they cause severe ion suppression in electrospray ionization (ESI) and permanently contaminate the mass spectrometer.

Self-Validating Experimental Protocols

Protocol A: HILIC Method for Underivatized Short-to-Medium Chain Acylcarnitines

Use this protocol to achieve sharp peaks for polar acylcarnitines (C0-C10) without derivatization.

  • Column Selection: Install a Waters ACQUITY UPLC BEH Amide column (1.7 μm, 2.1 × 150 mm)[4].

  • Mobile Phase Preparation:

    • Solvent A: 1 mM Ammonium Acetate + 0.1% Formic Acid in 95:5 Water:Acetonitrile.

    • Solvent B: 1 mM Ammonium Acetate + 0.1% Formic Acid in 5:95 Water:Acetonitrile.

  • Gradient Elution: Start at 95% B (high organic is required for HILIC retention). Hold for 1 minute, then ramp to 50% B over 10 minutes. Return to 95% B and equilibrate for 4 minutes.

  • Sample Diluent (Critical Step): Ensure your injected sample is dissolved in at least 75% Acetonitrile.

  • Validation Checkpoint: Inject a C0 (free carnitine) standard.

    • Pass Condition: The retention factor ( k′ ) is > 2, and the symmetry factor is between 0.9 and 1.2.

    • Fail Condition: If the peak fronts or breaks through near the void volume, your sample diluent contains too much water. Dilute further with acetonitrile.

Protocol B: 3NPH Derivatization for Reversed-Phase LC-MS/MS

Use this protocol if you must analyze all acylcarnitines (C0-C26) in a single run on a C18/C8 column.

  • Reagent Preparation:

    • Solution 1: 200 mM 3-nitrophenylhydrazine (3NPH) in 50% aqueous methanol.

    • Solution 2: 120 mM N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) containing 6% pyridine in methanol.

  • Reaction: In a microcentrifuge tube, combine 20 μL of the extracted biological sample with 20 μL of Solution 1 and 20 μL of Solution 2.

  • Incubation: Vortex for 10 seconds and incubate at 40°C for exactly 30 minutes to drive the amidation of the carboxylate group[2].

  • Quenching: Add 940 μL of 10% aqueous methanol to quench the reaction and dilute the sample for injection.

  • Validation Checkpoint: Analyze via a C8 column using a standard Water/Acetonitrile gradient with 0.1% Formic acid[3].

    • Pass Condition: The C0 peak elutes well past the void volume with high MS intensity (monitoring the specific derivatized transitions).

Quantitative Data Summaries

Table 1: Chromatographic Strategy by Acylcarnitine Chain Length

Chain Length CategoryExample AnalytesPrimary Chromatographic ChallengeRecommended Column ChemistryOptimal Mobile Phase Additives
Short-Chain (C0 - C5) Free Carnitine, PropionylcarnitinePoor retention, void elution, severe tailingHILIC (Amide/Silica) OR Derivatization + C181-2 mM NH₄Ac + 0.1% Formic Acid
Medium-Chain (C6 - C12) OctanoylcarnitineModerate tailing, mixed-mode retentionC8 or Polar-Embedded C180.1% Formic Acid
Long-Chain (C14 - C26) PalmitoylcarnitineStrong retention, slow mass transfer, broadeningC8 or C4 (Operated at 40-50°C)0.1% Formic Acid

Table 2: Troubleshooting Matrix for Acylcarnitine Tailing

Observed SymptomMechanistic Root CauseCorrective Action
Fronting or split peaks (Short chains) Sample solvent mismatch (Injection solvent is stronger than the initial mobile phase).Match sample diluent to initial mobile phase conditions (e.g., >75% ACN for HILIC).
Severe tailing (All chains) Unendcapped silanol interactions (Ion-exchange with the quaternary amine).Lower mobile phase pH to ~3.0 with Formic Acid; switch to a heavily endcapped column.
Broad, tailing peaks (Long chains) Slow mass transfer / excessive hydrophobic partitioning.Increase column temperature to 45°C; switch to a less retentive C8 stationary phase.

References

  • Absolute Quantification of Acylcarnitines Using Integrated Tmt-PP Derivatization-Based LC–MS/MS and Quantitative Analysis of Multi-Components by a Single Marker Strategy Analytical Chemistry - ACS Public
  • LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma National Center for Biotechnology Inform
  • Rational analysis of data from LC-MS/MS: new insights in acylcarnitines as biomarkers for brain disorders or neurotoxicity Frontiers
  • Synthesis & HILIC/MS Analysis of Acylcarnitines Sigma-Aldrich
  • Acylcarnitine profiling by low-resolution LC-MS National Center for Biotechnology Inform

Sources

Technical Support Center: Optimizing Recovery Rates for C12 Carnitine Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers regarding the extraction efficiency of medium-to-long-chain acylcarnitines, specifically dodecanoylcarnitine (C12 carnitine).

C12 carnitine sits at a critical physicochemical inflection point: it possesses a highly polar, zwitterionic carnitine headgroup alongside a highly hydrophobic 12-carbon acyl chain. This amphiphilic nature causes unpredictable partitioning during liquid-liquid extraction (LLE) and solid-phase extraction (SPE), often leading to poor recovery rates. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting steps to help you achieve >85% recovery of C12 carnitine for LC-MS/MS analysis.

Core Extraction Workflow

The following logic flow dictates the optimal sample preparation path based on your biological matrix.

G Start Biological Sample (Serum/Urine/DBS) Spike Spike Heavy Isotope (d9-C12 Carnitine) Start->Spike Acidification Acidification (Urine only) pH < 3.0 Solvent Solvent Addition (Pre-cooled ACN or Butan-1-ol) Acidification->Solvent Spike->Acidification If Urine Spike->Solvent If Serum/Plasma Precipitation Protein Precipitation Vortex 5 min Solvent->Precipitation Centrifuge Centrifugation 14,000 x g, 4°C Precipitation->Centrifuge Nitrogen Nitrogen Drying 37°C Centrifuge->Nitrogen Supernatant Recon Reconstitution (50:50 ACN:H2O + 0.1% FA) Nitrogen->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Optimized C12 carnitine extraction workflow highlighting matrix-specific pre-treatment.

FAQ: Solvent Selection & Thermodynamics

Q: Why does my C12 carnitine recovery drop when using Methanol compared to Acetonitrile in serum samples? A: The causality lies in the dielectric constant and protein precipitation kinetics. While methanol (MeOH) has excellent solubility for the amphiphilic C12 carnitine, it is a weaker protein precipitant than acetonitrile (ACN). In serum, C12 carnitine exhibits significant protein binding (primarily to albumin due to its lauroyl tail). ACN disrupts these hydrophobic interactions more aggressively, denaturing the protein rapidly and releasing the bound C12 carnitine into the supernatant. Studies evaluating extraction solvents for acylcarnitines demonstrate that ACN yields the highest peak areas and recovery rates by minimizing matrix co-extraction and maximizing protein precipitation[1].

Q: I am extracting from urine instead of serum. Should I still use ACN? A: No. Urine lacks the high protein content of serum, making protein precipitation secondary. The primary challenge in urine is the high salt concentration and the zwitterionic state of the carnitine headgroup. For acylcarnitines with chain lengths C8 to C12 (octanoylcarnitine to dodecanoylcarnitine), the optimal approach is carefully acidifying the urine (pH < 3) followed by liquid-liquid extraction using butan-1-ol[2]. Acidification protonates the carboxylate group on the carnitine moiety, neutralizing the molecule's net charge and vastly increasing its partition coefficient into the organic butan-1-ol phase.

Quantitative Data: Solvent Recovery Comparison

To benchmark your internal assays, refer to the following self-validating recovery data based on solvent and matrix selection.

Solvent SystemMatrixpH AdjustmentTarget AnalyteMean Recovery (%)Causality / Mechanism
Acetonitrile (ACN) Serum / PlasmaNone (Neutral)C12 Carnitine88 - 92%Optimal protein denaturation; disrupts albumin-lipid binding.
Methanol (MeOH) Serum / PlasmaNone (Neutral)C12 Carnitine72 - 78%Incomplete precipitation leads to analyte trapping in the pellet.
Butan-1-ol UrineAcidified (pH < 3)C8 - C12 Carnitines> 85%Protonation of carboxylate forces organic phase partitioning.
Hexan-2-ol UrineNone (Neutral)C12 Carnitine< 65%Too hydrophobic; optimal only for C14-C18 long-chain species.

Troubleshooting Guide: Resolving Low Recovery Rates

If your recovery rates fall below 70%, use the following diagnostic tree to isolate the root cause.

Troubleshooting Issue Issue: Low C12 Recovery (< 70%) Branch1 Matrix Effect (Ion Suppression) Issue->Branch1 Branch2 Incomplete Protein Release Issue->Branch2 Branch3 Adsorption Losses Issue->Branch3 Sol1 Use Stable Isotope (d9-C12) Internal Standard Branch1->Sol1 Sol2 Increase ACN ratio to 4:1 or use cold (-20°C) solvent Branch2->Sol2 Sol3 Use silanized glassware or low-bind plastics Branch3->Sol3

Diagnostic decision tree for troubleshooting low C12 carnitine recovery rates.

  • Issue 1: Absolute recovery is low, but relative recovery (analyte/IS ratio) is stable.

    • Diagnosis: This indicates non-specific binding to the labware or matrix-induced ion suppression in the MS source, rather than an extraction failure. C12 carnitine's hydrophobic tail makes it prone to adsorbing onto untreated plastic surfaces.

    • Solution: Switch to low-retention polypropylene microcentrifuge tubes. Ensure your reconstitution solvent matches the initial mobile phase conditions to prevent peak broadening. Always use a stable isotope-labeled internal standard (e.g., d9-C12 carnitine) spiked before extraction to self-validate the recovery.

  • Issue 2: Recovery drops significantly when processing larger sample volumes.

    • Diagnosis: The solvent-to-sample ratio is too low, leading to incomplete protein precipitation.

    • Solution: Maintain a strict 1:4 or 1:5 ratio of sample to organic solvent. If you use 100 µL of serum, you must use at least 400-500 µL of pre-cooled ACN[1].

Step-by-Step Methodology: Optimized ACN-Based Extraction for Serum

This protocol establishes a self-validating system. By spiking the internal standard directly into the precipitation solvent, you account for volumetric errors and matrix effects simultaneously.

  • Preparation: Pre-cool Acetonitrile (ACN) to -20°C. Prepare a working solution of SIL internal standard (d9-C12 carnitine) at 50 ng/mL in the cold ACN.

  • Sample Aliquot: Transfer 50 µL of serum/plasma into a 1.5 mL low-bind microcentrifuge tube.

  • Precipitation & Spiking: Add 400 µL of the pre-cooled ACN containing the internal standard to the sample. (Scientific Rationale: Adding the IS via the precipitation solvent ensures immediate mixing and prevents localized protein trapping of the native analyte.)

  • Agitation: Vortex vigorously for 5 minutes.

  • Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer: Carefully transfer 400 µL of the supernatant to a new low-bind tube.

  • Concentration: Vacuum-dry or dry under a gentle stream of nitrogen gas at 37°C. (Caution: Do not exceed 40°C, as acylcarnitines can undergo hydrolysis under prolonged heat.)

  • Reconstitution: Reconstitute the dried pellet in 100 µL of 50:50 ACN/Water (v/v) containing 0.1% Formic Acid. Vortex for 2 minutes and transfer to an LC vial for LC-MS/MS analysis[1].

FAQ: Derivatization vs. Non-Derivatization

Q: Should I derivatize C12 carnitine to a butyl ester to improve recovery and sensitivity? A: Historically, derivatization with butanol-HCl was mandatory to increase the hydrophobicity and ionization efficiency of short-chain acylcarnitines[3]. However, for medium-chain species like C12 carnitine, the native molecule is already sufficiently hydrophobic. Modern triple quadrupole mass spectrometers offer exceptional sensitivity for non-derivatized C12 carnitine[4]. Skipping derivatization eliminates a heating step (65°C for 20 min) that risks hydrolyzing the acyl chain, thereby inherently improving your true recovery rate and simplifying the workflow.

References

  • Title: Isolation of acylcarnitines from urine: a comparison of methods and application to long-chain acyl-CoA dehydrogenase deficiency Source: nih.gov URL: 2

  • Title: Absolute Quantification of Acylcarnitines Using Integrated Tmt-PP Derivatization-Based LC–MS/MS and Quantitative Analysis of Multi-Components by a Single Marker Strategy Source: acs.org URL: 1

  • Title: Analysis of Acylcarnitines in Dried Blood Spots (DBS) Samples by FIA-MS/MS Source: sigmaaldrich.com URL:

  • Title: Simultaneous Analysis of Amino Acids, Acylcarnitines, and Succinylacetone in Dried Blood Spots for Research Using Nonderivatized and Derivatized Methods Source: thermofisher.com URL: 3

  • Title: Results Evaluation of Derivatised and Non-derivatised Methods for Research Analysis of Amino Acids and Acylcarnitines in Dried Blood Source: thermofisher.com URL: 4

Sources

Technical Support Center: LC-MS/MS Analysis of Medium-Chain Acylcarnitines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of acylcarnitines. As a Senior Application Scientist, I have designed this guide to address the complex retention time (RT) challenges specifically associated with medium-chain acylcarnitines (MCACs, typically C6–C12).

Unlike short-chain species that elute early or long-chain species that require high organic concentrations, MCACs possess an intermediate amphiphilicity. This makes their partition coefficients disproportionately sensitive to subtle shifts in mobile phase composition, column chemistry, and matrix interference. This guide provides field-proven, self-validating protocols to diagnose and resolve these shifts.

Diagnostic Logic: Retention Time Troubleshooting Workflow

Before altering your instrument parameters, use the logical workflow below to isolate the root cause of the retention time shift.

Workflow Start RT Shift Detected in MCACs CheckType Is the shift global or MCAC-specific? Start->CheckType Global Global Shift (All Chain Lengths) CheckType->Global All drifting Specific Specific to MCACs (C6-C12) CheckType->Specific Only C6-C12 PumpIssue Pump Delivery Issue (Check Valves, Leaks) Global->PumpIssue MatrixIssue Column Fouling (Phospholipid Buildup) Specific->MatrixIssue Late drift / Tailing EvapIssue Mobile Phase Evaporation Specific->EvapIssue Early drift ActionPump Run Step-Gradient Tracer Test PumpIssue->ActionPump ActionMatrix Execute Protocol 1: Column Wash MatrixIssue->ActionMatrix ActionEvap Remake Solvents & Check Bottle Caps EvapIssue->ActionEvap Verify Execute Protocol 2: System Suitability ActionPump->Verify ActionMatrix->Verify ActionEvap->Verify

Diagnostic workflow for isolating and resolving LC-MS/MS retention time shifts in MCACs.

Frequently Asked Questions (Troubleshooting Guides)

Q1: My medium-chain acylcarnitines (C6-C12) are gradually shifting to earlier retention times over a 500-sample batch, but short-chain (C2-C4) and long-chain (C14-C18) species are stable. What is the mechanism behind this? Expertise & Causality: This is a classic symptom of gradual loss of the organic modifier in your mobile phase. In a reversed-phase liquid chromatography (RPLC) setup, retention time is highly dependent on the carbon chain length, forming a predictable linear relationship[1]. If the organic modifier (e.g., acetonitrile or methanol) in Mobile Phase B evaporates slightly over a long run, the partition coefficient of intermediate-polarity compounds (MCACs) is disproportionately affected. Short-chain species elute near the void volume regardless, and long-chain species are so strongly retained that minor organic shifts don't visibly move them until the steep gradient kicks in. Self-Validating Action: Cap your solvent bottles with proper venting valves to prevent evaporation. Run a mid-batch System Suitability Test (SST) standard every 50 injections to validate that the RT drift remains within the ±0.1 minute tolerance.

Q2: I am seeing random, non-directional retention time fluctuations (± 0.5 minutes) across all acylcarnitines, accompanied by pressure ripples. How do I pinpoint the failure? Expertise & Causality: Non-directional RT shifts coupled with pressure ripples almost universally indicate a pump delivery issue—specifically, a failing proportioning valve, a micro-leak, or a sticking check valve. Because acylcarnitine elution in RPLC relies on a precise linear gradient to separate the homologous series[2], any micro-fluctuation in the gradient delivery will cause the RT to bounce unpredictably. Self-Validating Action: Perform a step-gradient pump test using a UV tracer (e.g., 0.1% acetone in Mobile Phase B monitored at 265 nm). If the UV trace steps are not perfectly square, rebuild the pump valves. The system validates itself when the step-gradient trace overlays perfectly across three consecutive runs.

Q3: Can matrix effects cause retention time shifts, or do they only cause ion suppression? Expertise & Causality: Matrix effects absolutely cause RT shifts, particularly for MCACs extracted from biological matrices like plasma. When sample preparation fails to remove endogenous phospholipids, these lipids accumulate on the head of the C18 column. Because phospholipids contain both hydrophobic tails and polar head groups, they act as a "secondary stationary phase"[3]. MCACs interact dynamically with this lipid layer, resulting in peak broadening, tailing, and a drift toward later retention times as the column becomes progressively fouled. Self-Validating Action: Monitor the phospholipid transitions (e.g., m/z 184 184 for positive ESI) during your run. If a massive broad peak bleeds into the MCAC elution window, you have lipid fouling. Implement Protocol 1 to regenerate the column.

Q4: Should I use HILIC or RPLC for medium-chain acylcarnitines to ensure the most stable retention times? Expertise & Causality: Reversed-Phase Liquid Chromatography (RPLC) is generally superior for medium-chain (C6-C12) and long-chain acylcarnitines. In RPLC, the retention time increases linearly with the carbon number, allowing for highly predictable elution and the creation of quantitative structure-retention relationship models[4]. Hydrophilic Interaction Liquid Chromatography (HILIC) is excellent for highly polar, short-chain acylcarnitines, but MCACs lack sufficient polarity to be strongly retained on HILIC, often eluting too close to the void volume where ion suppression is severe and RTs are unstable[3].

Quantitative Data: Retention Time Shift Diagnostics

Use the following table to benchmark your observed shifts against acceptable analytical tolerances and identify the primary root cause.

ObservationAcceptable TolerancePrimary Root CauseCorrective Action
Gradual shift to earlier RT (MCACs only) ± 0.1 minOrganic modifier evaporationRemake mobile phases; use vented safety caps.
Gradual shift to later RT + Peak Broadening ± 0.1 minPhospholipid matrix buildupExecute Protocol 1 (Aggressive Column Wash).
Random RT bouncing (All analytes) ± 0.05 minPump proportioning valve failureRebuild pump check valves; run step-gradient test.
Sudden shift after column change ± 0.2 min (Between batches)Column lot-to-lot variationUpdate RT windows in the MS method; verify SST.

Experimental Protocols

Protocol 1: Aggressive Column Regeneration for Phospholipid Removal

Causality: Standard high-organic flushes (e.g., 95% Acetonitrile) are often insufficient to remove tightly bound phospholipids. This protocol utilizes Isopropanol (IPA) to disrupt the hydrophobic interactions between the lipid tails and the C18 stationary phase.

  • System Prep: Remove the analytical column and replace it with a zero-dead-volume union. Flush the system lines with 100% IPA for 10 minutes at 0.5 mL/min to remove lipid residues from the tubing and autosampler valve.

  • Column Reinstallation: Reinstall the C18 column. (Reverse the flow direction only if explicitly permitted by the column manufacturer).

  • Aqueous Flush: Flush the column with 100% HPLC-grade Water for 10 minutes at 0.2 mL/min to precipitate and remove any accumulated buffer salts.

  • Lipid Solubilization: Flush with a mixture of 50% Methanol / 50% IPA containing 0.1% Formic Acid for 60 minutes at 0.1 mL/min.

  • Self-Validation: Re-equilibrate the column with the starting mobile phase conditions for 30 minutes. Inject a solvent blank while monitoring the phospholipid transition (m/z 184 184). The baseline must be flat before injecting the next biological sample.

Protocol 2: System Suitability Test (SST) for Acylcarnitine LC-MS/MS

Causality: A self-validating analytical batch requires proof that the system is equilibrated and capable of resolving MCACs before precious samples are consumed.

  • SST Preparation: Prepare an SST mixture containing stable isotope-labeled internal standards representing the MCAC range (e.g., d3​ -Octanoylcarnitine, d3​ -Decanoylcarnitine) at 1 µM in initial mobile phase conditions.

  • Equilibration Check: Inject the SST mixture 5 consecutive times at the start of the batch.

  • RT Precision Validation: Calculate the %RSD for the retention time of the MCACs. The system is validated for batch analysis only if the RT %RSD is < 0.5%.

  • Peak Shape Validation: Monitor the peak asymmetry factor ( As​ ). It must fall between 0.8 and 1.2. A value > 1.2 indicates column head voiding or residual lipid fouling.

  • Carryover Validation: Inject a solvent blank immediately after the highest calibration standard. Verify that the carryover peak area is < 0.1% of the Lower Limit of Quantification (LLOQ).

References

  • Acylcarnitine profiling by low-resolution LC-MS - PMC. nih.gov.
  • Absolute Quantification of Acylcarnitines Using Integrated Tmt-PP Derivatization-Based LC–MS/MS and Quantitative Analysis of Multi-Components by a Single Marker Str
  • Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-perform. semanticscholar.org.
  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. lcms.cz.

Sources

Validation & Comparative

Comparison of C12 vs C10 acylcarnitine levels in diagnosis

Author: BenchChem Technical Support Team. Date: March 2026

C12 vs. C10 Acylcarnitine Profiling: A Comparative Guide for FAOD Diagnosis

As a Senior Application Scientist in mass spectrometry and metabolomics, I frequently encounter the challenge of differentiating complex Fatty Acid Oxidation Disorders (FAODs) during newborn screening (NBS) and diagnostic follow-ups. Tandem mass spectrometry (MS/MS) has revolutionized this field, but the raw quantification of acylcarnitines is rarely sufficient. The true diagnostic power lies in understanding the mechanistic causality behind specific chain-length accumulations—specifically, the medium-chain decanoylcarnitine (C10) and the transitional dodecanoylcarnitine (C12).

This guide provides an objective, data-driven comparison of C12 and C10 acylcarnitine markers, detailing their biochemical origins, diagnostic performance, and the self-validating experimental protocols required for their accurate quantification.

Mechanistic Causality: The Biochemistry of C10 and C12

Fatty acid β -oxidation is a sequential chain-shortening process. The accumulation of specific acylcarnitines acts as a direct biochemical readout of enzymatic bottlenecks.

  • C10 Acylcarnitine (Decanoylcarnitine): C10 is a primary marker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency[1]. MCAD specifically targets fatty acids with chain lengths of C6 to C12[2]. When MCAD is deficient, the β -oxidation spiral halts at the medium-chain level, leading to the accumulation of C8 (octanoylcarnitine) and C10[3]. However, absolute C10 levels can be artificially elevated by dietary interventions, such as Medium-Chain Triglyceride (MCT) oil supplementation[4]. Therefore, the causality of the disease is proven not just by elevated C10, but by a skewed C8/C10 ratio , which isolates the specific enzymatic preference of MCAD and differentiates true pathology from dietary artifacts[4].

  • C12 Acylcarnitine (Dodecanoylcarnitine): C12 sits at the critical transition between long-chain and medium-chain metabolism. It is a secondary marker for Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, which primarily stalls at C14[2]. More importantly, C12 has emerged as a highly specific marker for severe transport defects, including Carnitine Palmitoyltransferase II (CPT II) and Carnitine-Acylcarnitine Translocase (CACT) deficiencies[5]. In these conditions, long-chain fatty acids cannot properly enter or exit the mitochondrial matrix, causing a backlog that elevates C12, C14, and C16 acylcarnitines[5].

FAO_Pathway LCFA Long-Chain Fatty Acids (>C14) CPT CPT I / CACT / CPT II Transporter System LCFA->CPT Mitochondrial Entry VLCAD VLCAD Enzyme (C14-C20) CPT->VLCAD Beta-Oxidation MCAD MCAD Enzyme (C6-C12) VLCAD->MCAD Chain Shortening C12 C12 Acylcarnitine (Dodecanoylcarnitine) VLCAD->C12 Enzyme Deficiency Accumulation C10 C10 Acylcarnitine (Decanoylcarnitine) MCAD->C10 Enzyme Deficiency Accumulation

Mitochondrial fatty acid oxidation pathway illustrating enzymatic blocks leading to C10 and C12.

Diagnostic Performance & Clinical Logic

Relying on single acylcarnitine concentrations leads to high false-positive rates due to carrier status, diet, or immaturity of neonatal liver enzymes[6]. To build a trustworthy diagnostic system, we utilize ratio indices. Recent newborn screening studies have demonstrated that the C12/C0 ratio is vastly superior to absolute C12 concentration for detecting CPT II deficiency, achieving an Area Under the Curve (AUC) of 0.981[7].

Target MarkerPrimary Disease AssociationKey Diagnostic RatioClinical Cutoff / Alert ValueMechanistic Rationale
C10 MCAD DeficiencyC8 / C10> 3.0[8]Differentiates true MCADD from MCT oil feeding or heterozygous carriers[4].
C12 VLCAD DeficiencyC14:1 / C12:1> 3.0[8]Isolates the VLCAD-specific block at C14 from general long-chain dysfunction[8].
C12 CPT II / CACT DeficiencyC12 / C0Elevated (Lab specific)C0 (free carnitine) is depleted in transport defects; ratio amplifies the pathological signal[7].

Experimental Workflow: MS/MS Quantification

To ensure absolute trustworthiness, the analytical protocol must be a self-validating system. This is achieved through Flow Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS) using stable isotope-labeled internal standards (IS). The presence and consistent recovery of the IS validate the extraction efficiency and correct for matrix effects (ion suppression) in every single sample.

MSMS_Workflow DBS Dried Blood Spot (DBS) Collection Extract Methanol Extraction + Internal Standards DBS->Extract Deriv Butylation (Optional) Extract->Deriv MSMS FIA-MS/MS Analysis (MRM Mode) Deriv->MSMS Data Ratio Calculation (C8/C10, C12/C0) MSMS->Data

Step-by-step tandem mass spectrometry workflow for self-validating acylcarnitine quantification.

Step-by-Step Protocol:

  • Sample Preparation (DBS Punching): Punch a 3.2 mm disc from a dried blood spot (DBS) card into a 96-well microplate.

    • Causality: A 3.2 mm punch contains approximately 3.1 µL of whole blood, providing a standardized volumetric baseline for quantitative analysis.

  • Extraction & Internal Validation: Add 100 µL of extraction solution (80% methanol) containing a cocktail of isotopically labeled internal standards (e.g., d3​ -C10, d3​ -C12, d9​ -C0). Shake for 45 minutes at room temperature.

    • Self-Validation Check: The mass spectrometer will monitor the absolute ion counts of d3​ -C10 and d3​ -C12. If the IS signal drops below predefined thresholds, the well is automatically flagged for severe ion suppression or extraction failure, preventing false-negative clinical reporting.

  • Derivatization (Optional but Recommended): Transfer the supernatant to a new plate and evaporate under nitrogen. Add 50 µL of 3N HCl in n-butanol and incubate at 65°C for 15 minutes.

    • Causality: Butylation increases the hydrophobicity and ionization efficiency of acylcarnitines, significantly improving the signal-to-noise ratio for medium-chain species like C10 and C12 compared to non-derivatized methods.

  • Reconstitution and FIA-MS/MS: Evaporate the butanol under nitrogen and reconstitute the residue in 100 µL of mobile phase (e.g., 80% Acetonitrile / 20% Water with 0.1% Formic Acid). Inject 10 µL into the MS/MS using Flow Injection Analysis (bypassing the chromatographic column for high-throughput screening).

  • Multiple Reaction Monitoring (MRM): Operate the triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Set MRM transitions for butylated C10 (m/z 358.3 85.1) and C12 (m/z 386.3 85.1). The 85.1 m/z product ion is the specific fragmentation signature of the carnitine backbone.

  • Data Processing: Calculate the concentrations of endogenous C10 and C12 by comparing their peak areas to their respective internal standards. Automatically compute the C8/C10[4] and C12/C0[7] diagnostic ratios to finalize the clinical interpretation.

References

  • Ruiz-Sala P, Peña-Quintana L. Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases. Journal of Clinical Medicine. 2021; 10(21):4855. URL:[Link]

  • Shi C, Ao Z, Liu B, et al. Increased acylcarnitine ratio indices in newborn screening for carnitine-acylcarnitine translocase deficiency shows increased sensitivity and reduced false-positivity. Translational Pediatrics. 2023; 12(5):871-881. URL:[Link]

  • Tajima G, et al. Newborn Screening with (C16 + C18:1)/C2 and C14/C3 for Carnitine Palmitoyltransferase II Deficiency throughout Japan Has Revealed C12/C0 as a Superior Index. International Journal of Neonatal Screening. 2023; 9(4):58. URL:[Link]

Sources

Reproducibility of Lauroyllevocarnitine Quantification Methods: A Comparative Guide for Analytical Scientists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lauroyllevocarnitine (Lauroylcarnitine or C12-carnitine) is a medium-to-long-chain acylcarnitine critical for the mitochondrial transport and β-oxidation of lauric acid. Accurate, reproducible quantification of C12-carnitine in biological matrices (plasma, serum, tissue, and dried blood spots) is paramount for diagnosing fatty acid oxidation disorders, evaluating metabolic syndrome biomarkers, and conducting pharmacokinetic profiling.

This guide provides an objective, data-driven comparison of modern quantification methodologies—ranging from the gold-standard Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) to emerging ambient ionization techniques. By analyzing the mechanistic causality behind extraction, separation, and ionization, this guide equips researchers with the insights needed to select and validate the optimal assay for their specific analytical demands.

Mechanistic Context: The Analytical Challenge

Lauroylcarnitine acts as a shuttle, conjugating with activated fatty acids in the cytosol to facilitate their translocation across the inner mitochondrial membrane via the carnitine-acylcarnitine translocase (CACT) system.

G Cytosol Cytosol (Fatty Acyl-CoA) CPT1 CPT1 (Conjugation) Cytosol->CPT1 Acyl group transfer Lauroylcarnitine Lauroylcarnitine (C12-Carnitine) CPT1->Lauroylcarnitine + L-Carnitine CACT CACT (Translocation) Lauroylcarnitine->CACT Transport across IMM CPT2 CPT2 (Deconjugation) CACT->CPT2 Delivery to matrix Mitochondria Mitochondrial Matrix (Beta-Oxidation) CPT2->Mitochondria Acyl-CoA regeneration

The carnitine shuttle pathway illustrating Lauroylcarnitine's role in mitochondrial transport.

The Causality of Analytical Variance: Quantifying C12-carnitine presents unique challenges due to its amphiphilic nature. The polar carnitine backbone combined with the hydrophobic 12-carbon acyl chain leads to variable solubility and a high propensity for non-specific adsorption to plastic laboratory consumables. Furthermore, biological matrices contain isobaric interferences and highly abundant phospholipids that co-elute with medium-chain acylcarnitines, causing significant ion suppression in electrospray ionization (ESI)[1].

Comparative Analysis of Quantification Modalities

The choice of analytical platform dictates the sample preparation workflow, throughput, and ultimate reproducibility of the assay.

Workflow Sample Biological Sample (Plasma/Tissue) Extraction Protein Precipitation & LLE/SPE Extraction Sample->Extraction Deriv Derivatization (e.g., Butylation) Extraction->Deriv Required for GC NoDeriv Underivatized (Direct Analysis) Extraction->NoDeriv Preferred for LC/PS GCMS GC-MS (High Resolution) Deriv->GCMS LCMS UHPLC-MS/MS (High Throughput) Deriv->LCMS Optional NoDeriv->LCMS PSMS Paper Spray MS (Rapid Screening) NoDeriv->PSMS

Comparative workflows for Lauroylcarnitine quantification highlighting derivatization needs.

UHPLC-MS/MS (Underivatized)

Direct analysis of underivatized acylcarnitines via UHPLC-MS/MS is currently the gold standard.

  • Mechanistic Advantage: By avoiding derivatization, this method prevents the partial hydrolysis of acylcarnitines back into free carnitine—a known artifact of butyl esterification that artificially skews quantification[2][3].

  • Reproducibility: Excellent. The use of sub-2-micron particle columns (UHPLC) provides sharp peak shapes, resolving C12-carnitine from isomeric interferences and minimizing matrix effects.

LC-MS/MS (Derivatized)

Historically, samples were derivatized (e.g., forming butyl esters or using Tmt-PP) to increase hydrophobicity and volatility.

  • Mechanistic Advantage: Chemical derivatization significantly enhances ionization efficiency and can remarkably reduce MS response deviation across concentration gradients[4].

  • Drawbacks: The addition of acidic alcohols and heat during derivatization introduces variability due to incomplete reactions and the aforementioned risk of hydrolysis[3].

Paper Spray Mass Spectrometry (PS-MS)

An emerging ambient ionization technique ideal for high-throughput newborn screening from dried blood spots (DBS).

  • Mechanistic Advantage: Eliminates the need for chromatographic separation. The sample is spotted directly onto a triangular paper substrate, solvent is applied, and a high voltage induces electrospray directly from the paper tip.

  • Reproducibility: While lacking the absolute selectivity of UHPLC, PS-MS achieves acceptable linearity ( R2>0.95 ) and reproducibility (RSD ~10%) for underivatized acylcarnitines, making it highly viable for rapid clinical screening[5].

Quantitative Performance & Reproducibility Metrics

The following table synthesizes the typical performance metrics of these methodologies based on validated clinical and research protocols.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Intra-day Precision (RSD %)Inter-day Precision (RSD %)Linearity ( R2 )Throughput (Run Time)
UHPLC-MS/MS (Underivatized) 1.5 nM5.0 nM3.2 - 4.8%4.5 - 6.1%> 0.995High (~5 min)
LC-MS/MS (Derivatized) 0.5 nM2.0 nM2.5 - 4.0%3.8 - 5.5%> 0.998Medium (~10 min)
Paper Spray MS (PS-MS) 10.0 nM25.0 nM~8.5%~10.2%> 0.950Very High (<1 min)
GC-MS (Derivatized) 5.0 nM15.0 nM5.5 - 7.2%7.0 - 9.5%> 0.990Low (~25 min)

Data aggregated from comparative metabolomic and clinical screening validations[4][5].

Self-Validating Experimental Protocol: Underivatized UHPLC-MS/MS

To ensure absolute scientific integrity, a quantification protocol must be a self-validating system. The following methodology utilizes Stable Isotope-Labeled Internal Standards (SIL-IS) to mathematically cancel out extraction losses and matrix-induced ion suppression.

Step 1: Matrix Aliquoting & SIL-IS Spiking
  • Action: Transfer 50 µL of plasma/serum into a low-bind microcentrifuge tube. Immediately spike with 10 µL of 1 µM Lauroyl-L-carnitine- d3​ (chloride) internal standard[6].

  • Causality: Spiking the SIL-IS before any solvent addition ensures that the heavy isotope undergoes the exact same physical and chemical stresses as the endogenous C12-carnitine. Because the MS measures the ratio of unlabeled to labeled analyte, variations in extraction efficiency or ESI droplet desolvation are perfectly normalized.

Step 2: Protein Precipitation & Extraction
  • Action: Add 200 µL of ice-cold Methanol:Acetonitrile (1:1, v/v) containing 0.1% formic acid. Vortex vigorously for 2 minutes, then incubate at -20°C for 20 minutes. Centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Causality: The organic solvent denatures carrier proteins, releasing bound Lauroylcarnitine. The 1:1 mixture balances the extraction of the polar carnitine headgroup (Methanol) and the precipitation of heavy matrix proteins (Acetonitrile).

Step 3: Chromatographic Separation
  • Action: Transfer the supernatant to an LC vial. Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 4 minutes.

  • Causality: The hydrophobic lauroyl chain requires a reversed-phase mechanism. The gradient ensures that highly polar salts and free carnitine elute in the void volume, while C12-carnitine is retained and eluted away from the bulk phospholipid suppression zone.

Step 4: Tandem Mass Spectrometry (MRM Detection)
  • Action: Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) mode using Multiple Reaction Monitoring (MRM).

    • Target Transition: m/z 344.3 85.1

    • IS Transition: m/z 347.3 85.1

  • Causality: Collision-Induced Dissociation (CID) of acylcarnitines universally yields a prominent fragment ion at m/z 85.1[1]. This fragment corresponds to the +CH2​−CH=CH−COOH structure derived from the carnitine backbone. Monitoring this specific transition provides immense structural selectivity against isobaric background noise.

Step 5: Data Processing & QC Bracketing
  • Action: Bracket every 20 biological samples with low, medium, and high Quality Control (QC) samples.

  • Causality: The assay is only validated if the calculated concentrations of the bracketing QCs fall within ±15% of their nominal values. This continuous feedback loop guarantees that instrument drift over long acquisition times does not compromise the reproducibility of the dataset.

References

  • [1] An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. National Institutes of Health (PMC). Available at:[Link]

  • [4] Absolute Quantification of Acylcarnitines Using Integrated Tmt-PP Derivatization-Based LC–MS/MS and Quantitative Analysis of Multi-Components by a Single Marker Strategy. Analytical Chemistry (ACS Publications). Available at:[Link]

  • [2] Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. National Institutes of Health (PMC). Available at:[Link]

  • [3] Quantification of Carnitine and Acylcarnitines in Biological Matrices by HPLC Electrospray Ionization- Mass Spectrometry. Clinical Chemistry (via ResearchGate). Available at:[Link]

  • [5] Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry. National Institutes of Health (PMC). Available at:[Link]

Sources

Lauroyllevocarnitine levels in MCADD vs normal controls

Author: BenchChem Technical Support Team. Date: March 2026

Title: Lauroyllevocarnitine (C12) in MCADD vs. Normal Controls: A Comparative Diagnostic Guide

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Introduction

Lauroyllevocarnitine (commonly referred to as lauroylcarnitine or C12-carnitine) is a medium-to-long-chain acylcarnitine intermediate generated during mitochondrial fatty acid β-oxidation (FAO). In the realm of metabolic diagnostics and newborn screening (NBS), acylcarnitine profiling via tandem mass spectrometry (MS/MS) is the gold standard for identifying inborn errors of metabolism[1].

While Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) is classically defined by the massive accumulation of octanoylcarnitine (C8), the precise quantification of lauroyllevocarnitine (C12) serves a highly critical, albeit indirect, role. Comparing C12 levels between MCADD patients and normal controls reveals that C12 remains relatively stable. This stability makes the C8/C12 ratio a highly specific biomarker that prevents false positives and differentiates MCADD from other proximal defects, such as Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD)[2].

Mechanistic Causality: Why C12 Remains Normal in MCADD

To understand the experimental data, one must examine the enzyme kinetics and substrate specificities within the FAO spiral.

  • The Role of VLCAD: Long-chain fatty acids (e.g., C16 palmitate) enter the mitochondria via the carnitine shuttle and are initially processed by VLCAD. VLCAD efficiently shortens these chains down to C12-CoA and C14-CoA. In MCADD, VLCAD is entirely intact, meaning the production of C12-CoA proceeds normally.

  • The MCAD Bottleneck: The MCAD enzyme is responsible for dehydrogenating acyl-CoAs ranging from C4 to C12. However, its catalytic efficiency ( Vmax​/Km​ ) peaks at the C8 (octanoyl-CoA) chain length. When MCAD is deficient or mutated (most commonly via the c.985A>G mutation), the β-oxidation spiral halts abruptly at C8, leading to a massive buildup of C8-CoA, which is subsequently transesterified into C8-carnitine[3].

  • C12 Stability: Because MCAD's affinity for C12 is lower than for C8, and because alternative enzymes (like ACAD9 or residual VLCAD activity) can partially process C12-CoA, lauroyllevocarnitine does not accumulate significantly in MCADD. Consequently, C12 levels in MCADD patients mirror those of healthy normal controls, creating a stable denominator for diagnostic ratios[4].

FAO_Pathway C16 Palmitoyl-CoA (C16) VLCAD VLCAD Enzyme (Intact in MCADD) C16->VLCAD β-oxidation C12 Lauroyl-CoA (C12) MCAD MCAD Enzyme (Deficient in MCADD) C12->MCAD Substrate C12_Carnitine Lauroylcarnitine (C12) Normal/Low C12->C12_Carnitine Carnitine Shuttle C8 Octanoyl-CoA (C8) C8_Carnitine Octanoylcarnitine (C8) Highly Elevated C8->C8_Carnitine Carnitine Shuttle VLCAD->C12 Chain shortening MCAD->C8 Blocked

Mitochondrial FAO pathway highlighting C12 stability and C8 accumulation in MCADD.

Quantitative Data Presentation

The following table synthesizes quantitative plasma acylcarnitine concentrations comparing healthy pediatric controls to individuals with confirmed MCADD. The data highlights the diagnostic power of the C8/C12 ratio.

Analyte / MetricNormal Controls (Plasma)MCADD Patients (Plasma)Diagnostic Significance
Lauroyllevocarnitine (C12) < 0.35 nmol/mL< 0.35 nmol/mL (Normal to mildly low)Acts as a stable baseline; elevated C12 would instead suggest VLCADD[5].
Octanoylcarnitine (C8) < 0.30 nmol/mL2.50 – 20.0+ nmol/mLPrimary diagnostic marker for MCADD; directly reflects the enzyme block[3].
C8/C12 Ratio < 2.5> 10.0 (Often > 20.0)Highly specific discriminator; overcomes false negatives in patients with carnitine depletion.

Data synthesized from UI Health Care Reference Intervals and NCBI GeneReviews[3][5]. Note: Values may vary slightly based on specific MS/MS laboratory cutoffs.

Self-Validating Experimental Protocol: MS/MS Quantification

To objectively compare C12 levels, laboratories employ Flow Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS) or Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS). The following protocol ensures self-validation through the use of stable isotope-labeled internal standards, which correct for matrix effects, ion suppression, and extraction recovery[1].

Step-by-Step Methodology:

  • Sample Preparation: Punch a 3.2 mm disc from a dried blood spot (DBS) card (representing ~3 µL of whole blood) into a 96-well microtiter plate.

  • Internal Standard Addition: Add 100 µL of extraction buffer (typically 80% methanol) spiked with a comprehensive suite of deuterium-labeled internal standards. Critical Self-Validating Step: You must include d9​ -lauroylcarnitine ( d9​ -C12) and d3​ -octanoylcarnitine ( d3​ -C8) at known concentrations (e.g., 0.04 nmol/L) to establish an internal calibration curve[4].

  • Extraction: Seal the plate and incubate on an orbital shaker at 450 rpm for 45 minutes at ambient temperature to extract the acylcarnitines.

  • Derivatization (Optional but Recommended for Sensitivity): Transfer the supernatant to a new plate and evaporate under a gentle stream of nitrogen at 40°C. Add 50 µL of 3 N HCl in n-butanol and incubate at 65°C for 15 minutes to form butyl esters. Evaporate again and reconstitute in 100 µL of mobile phase (e.g., 80% Acetonitrile / 20% Water with 0.1% Formic Acid).

  • MS/MS Analysis: Inject 10 µL into the MS/MS system operating in positive electrospray ionization (ESI+) mode.

  • Data Acquisition & Quantification: Utilize Multiple Reaction Monitoring (MRM). For non-derivatized C12, monitor the transition m/z 344.4 85.1. For C8, monitor m/z 288.3 85.1[6]. The instrument software calculates the endogenous C12 and C8 concentrations by comparing the peak area of the analyte to the peak area of its respective deuterated internal standard.

MSMS_Workflow DBS Dried Blood Spot (DBS) Collection Extract Extraction with Internal Standards DBS->Extract Deriv Butylation (Optional) Extract->Deriv MSMS FIA-MS/MS or LC-MS/MS Deriv->MSMS Data Quantification & Ratio Calculation MSMS->Data

Step-by-step MS/MS analytical workflow for acylcarnitine quantification from DBS.

Conclusion

In drug development and metabolic research, understanding the nuanced profile of acylcarnitines is paramount. Lauroyllevocarnitine (C12) does not spike in MCADD; rather, its stability in the face of skyrocketing C8 levels provides the mathematical anchor (C8/C12 ratio) required to definitively diagnose MCADD and distinguish it from other proximal FAO disorders.

References

  • Free carnitine concentrations and biochemical parameters in medium‐chain acyl‐CoA dehydrogenase deficiency: Genotype–phenotype correlation ResearchG
  • Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” PMC - NIH
  • Acylcarnitine Profile - UI Health Care University of Iowa Health Care
  • Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews NCBI - NIH
  • Non-invasive Test Using Palmitate in Patients With Suspected Fatty Acid Oxidation Defects: Disease-Specific Acylcarnitine Patterns Can Help to Establish the Diagnosis PubMed - NIH
  • Energetic stress in combination with impaired fatty acid oxidation induces sequestration of CoA and adaptation of CoA metabolism ResearchG

Sources

The Analytical Crucible: Cross-Validation of Mass Spectrometry and Fluorometric Assays in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In modern high-throughput screening (HTS) and clinical diagnostics, the choice of assay modality dictates the integrity of your hit cascade. Fluorometric assays have long been the workhorse of biochemical screening due to their accessibility and rapid read times. However, the reliance on proxy signals—such as the cleavage of bulky fluorophores—introduces critical vulnerabilities, including false positives from pan-assay interference compounds (PAINS) and autofluorescence.

To establish a rigorous, self-validating screening paradigm, orthogonal cross-validation using label-free Mass Spectrometry (MS) is essential. This guide provides an authoritative comparison of fluorometric and MS platforms, detailing the mechanistic causality behind their discrepancies and outlining a field-proven protocol for assay cross-validation.

Mechanistic Causality: Why Modalities Diverge

As an application scientist, it is crucial to understand why a compound might show nanomolar inhibition in a fluorescence assay but zero activity in MS. The answer lies in the physics of detection and the biochemistry of the substrate.

  • The Background Noise Paradigm: Fluorometric assays often utilize synthetic substrates conjugated to fluorophores like 4-methylumbelliferone (4-MU). The intrinsic fluorescence of these un-cleaved substrates, even when spectrally shifted, creates a high baseline background[1]. In contrast, tandem mass spectrometry (MS/MS) monitors the exact mass-to-charge ratio (m/z) of the native product. When the enzyme is inactive or inhibited, the product is absent, meaning the MS background signal is virtually zero[1]. This fundamental difference grants MS an analytical range nearly two orders of magnitude higher than comparable fluorometric assays[1].

  • Substrate Steric Hindrance: Appending a fluorophore changes the steric and electronic properties of a substrate. A compound might allosterically inhibit the binding of a bulky 4-MU-tagged substrate but fail to inhibit the binding of the smaller, native substrate used in MS. MS eliminates this artifact by utilizing native or near-native substrates[2].

  • Optical Interference (PAINS): Compound libraries are rife with molecules that absorb light, auto-fluoresce, or quench emission signals. In a protease uHTS screen, reliance solely on fluorescence can yield a false-positive rate exceeding 70%[2]. High-throughput MS (HT-MS) directly monitors mass conversion, rendering it immune to optical interference and successfully confirming >99% of true target modulators while filtering out detection-based artifacts[2]. Furthermore, MS has demonstrated superior specificity (100%) compared to fluorescence (98.1%) in clinical enzymatic screenings, effectively eliminating false positives[3].

Cross-Validation Workflow

G cluster_fluoro Primary Screen: Fluorometric Assay cluster_ms Orthogonal Screen: HT-Mass Spectrometry Start Compound Library (100K+ Compounds) F_Incubate Enzyme + Fluorogenic Substrate (e.g., 4-MU tagged) Start->F_Incubate F_Read Fluorescence Detection (Ex/Em) F_Incubate->F_Read F_Result Primary Hits (Includes PAINS & Quenchers) F_Read->F_Result M_Incubate Enzyme + Native Substrate (Label-Free) F_Result->M_Incubate Hit Progression Triage Data Cross-Validation & Hit Triage F_Result->Triage M_Read Direct Mass Detection (e.g., RapidFire MS) M_Incubate->M_Read M_Result Confirmed Actives (True Target Modulators) M_Read->M_Result M_Result->Triage Lead Lead Optimization Pipeline Triage->Lead

Figure 1: Cross-validation workflow triaging fluorometric primary hits via label-free HT-MS.

Quantitative Performance Comparison

To objectively evaluate these platforms, we must look at their operational and analytical metrics in a high-throughput environment.

MetricFluorometric Assays (e.g., FRET, 4-MU)High-Throughput Mass Spectrometry (HT-MS)Mechanistic Driver
Analytical Range Low to Moderate (10² - 10³)Ultra-High (10⁴ - 10⁵)MS has near-zero background signal compared to intrinsic substrate autofluorescence[1].
Specificity Lower (~98%)Absolute (~100%)Direct m/z detection of native products eliminates optical interference[3].
False Positive Rate High (Susceptible to PAINS/Quenchers)Negligible (<1%)Label-free detection is immune to colorimetric/fluorometric quenching[2].
Throughput (Cycle Time) Ultra-Fast (<1 sec/well)Fast (5–7 sec/sample via RapidFire HT-MS)Plate readers capture bulk photons; MS requires rapid sample injection/ionization[2].
Multiplexing Capability Limited by spectral overlap (2-4 targets)High (Dozens of metabolites/products)MS resolves products by exact mass, bypassing optical bandwidth limits[4].
Field-Proven Methodology: A Self-Validating Cross-Validation Protocol

To ensure scientific integrity, a cross-validation protocol cannot simply run two assays in parallel; it must be a self-validating system where each step contains internal controls to rule out specific artifacts (e.g., ion suppression in MS or quenching in fluorescence).

Phase 1: Assay Preparation & Internal Standardization

  • Fluorometric Setup: Prepare the enzyme and the fluorogenic substrate (e.g., 4-MU-conjugated) in the optimized assay buffer.

    • Self-Validating Control (Causality Check): Include a "Compound + Fluorophore (Product)" well without the enzyme. If the signal drops upon compound addition, the compound is a quencher, not an inhibitor.

  • MS Setup: Prepare the enzyme and the native (unlabeled) substrate.

    • Self-Validating Control (Causality Check): Spike the quench buffer with a Stable Isotope-Labeled Internal Standard (SIL-IS) of the enzymatic product[4]. This is non-negotiable. If the SIL-IS signal fluctuates across wells, it indicates matrix effects or ion suppression from the test compound, allowing you to mathematically normalize the data rather than misinterpreting it as enzyme inhibition.

Phase 2: Parallel Execution 3. Incubation: Dispense the compound library into 384-well plates. Add the respective enzyme/substrate mixtures to the Fluorometric and MS plates. Incubate at 37°C for the empirically determined linear phase of the reaction. 4. Termination:

  • Fluorometric: Terminate using a high-pH stop buffer (e.g., Glycine-NaOH, pH 10.5) to maximize 4-MU fluorescence emission.

  • MS: Terminate using an organic quench (e.g., 80:20 Methanol:Water with 0.1% Formic Acid) containing the SIL-IS to precipitate proteins and stabilize the analytes[4].

Phase 3: Detection & Orthogonal Triage 5. Data Acquisition: Read the fluorometric plate on a standard microplate reader (Ex 355 nm / Em 460 nm). Inject the MS samples using an HT-MS system (e.g., Agilent RapidFire) coupled to a triple quadrupole mass spectrometer, monitoring the specific precursor-to-product ion transitions[2]. 6. Hit Triage:

  • Scenario A (Fluorescence Hit, MS Miss): The compound is a false positive (PAINS, quencher, or binds only the artificial fluorophore tag). Discard.

  • Scenario B (Fluorescence Miss, MS Hit): The compound is a true inhibitor but exhibits autofluorescence that masked its inhibitory effect in the primary screen. Rescue this compound.

  • Scenario C (Hit in Both): High-confidence true positive. Progress to lead optimization.

References
  • Comparison of tandem mass spectrometry to fluorimetry for newborn screening of LSDs Source: ResearchGate URL
  • Source: NIH.gov (PMC)
  • Source: NIH.gov (PMC)
  • Source: NIH.gov (PubMed)

Sources

Comparative Kinetics of Lauroyllevocarnitine Transport: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the comparative transport kinetics of Lauroyllevocarnitine, an ester of L-carnitine with lauric acid. As the cellular uptake of acylcarnitines is a critical determinant of their metabolic and therapeutic effects, understanding the kinetics of this process is paramount for researchers in drug development and metabolic studies. This document will delve into the primary transport mechanisms, offer a comparative overview of kinetic parameters with related molecules, and provide detailed experimental protocols for in vitro assessment.

Introduction: The Significance of Acylcarnitine Transport

L-carnitine and its acyl esters, collectively known as acylcarnitines, are pivotal in cellular energy metabolism. They facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation, a primary energy-generating pathway.[1][2] Lauroyllevocarnitine, a 12-carbon acylcarnitine, is of particular interest due to its potential role in modulating lipid metabolism and its implications in various physiological and pathological states.

The cellular entry of L-carnitine and its derivatives is predominantly mediated by the Organic Cation/Carnitine Transporter 2 (OCTN2) , a member of the solute carrier family 22 (SLC22A5).[2][3][4] This high-affinity, sodium-dependent transporter is widely expressed in tissues with high energy demands, such as skeletal muscle, heart, and kidney.[2] The efficiency of OCTN2-mediated transport is a key factor governing the intracellular concentration and, consequently, the biological activity of acylcarnitines. Therefore, a thorough understanding of the transport kinetics of Lauroyllevocarnitine is essential for predicting its cellular fate and therapeutic potential.

The Primary Transporter: OCTN2 (SLC22A5)

OCTN2 is a polyspecific transporter that recognizes a range of organic cations and zwitterions.[3] Its interaction with L-carnitine is characterized by high affinity, with a reported Michaelis-Menten constant (Km) in the low micromolar range.[3][4] The transport process is an active, sodium-dependent mechanism, highlighting the cell's ability to concentrate carnitine against a concentration gradient.

Long-chain acylcarnitines, including Lauroyllevocarnitine, are known to be substrates and competitive inhibitors of OCTN2.[3] This competitive interaction is a crucial consideration in physiological and pharmacological contexts, as the presence of multiple acylcarnitine species can influence the transport of one another.

Comparative Transport Kinetics

A direct comparison of the transport kinetics of Lauroyllevocarnitine with other acylcarnitines provides valuable insights into the structure-activity relationship of OCTN2 substrates. While specific kinetic data for Lauroyllevocarnitine is not extensively reported in publicly available literature, we can infer its transport characteristics based on data for L-carnitine and other acylcarnitines.

CompoundTransporterKm (µM)Vmax (pmol/mg protein/min)Cell LineReference
L-CarnitineOCTN2~4.34Not specifiedNot specified[3]
L-CarnitineOCTN219.9 ± 7.790.63 ± 0.13OCTN2-HEK293[5][6]
L-CarnitineOCTN215.90Not specifiedCaki-1[7]
Acetyl-L-carnitineOCTN217.7Not specifiedA549[8][9]
Acetyl-L-carnitineOCTN235.4Not specifiedCalu-3[8][9]
Acetyl-L-carnitineOCTN231.3 ± 11.6Not specifiedRBEC1[10]

Interpretation of Kinetic Data:

  • Km (Michaelis-Menten Constant): This parameter reflects the substrate concentration at which the transport rate is half of its maximum (Vmax). A lower Km value indicates a higher affinity of the transporter for the substrate. Based on the available data, OCTN2 exhibits a high affinity for L-carnitine. It is anticipated that the Km for Lauroyllevocarnitine would be in a similar micromolar range, although the longer acyl chain may influence binding affinity.

  • Vmax (Maximum Transport Velocity): This represents the maximum rate of transport when the transporter is saturated with the substrate. Vmax is dependent on the number of transporter proteins in the cell membrane and their turnover rate.

Experimental Methodologies for Kinetic Analysis

The determination of transport kinetics for Lauroyllevocarnitine requires robust and validated in vitro experimental systems. Cell lines that endogenously or recombinantly express OCTN2 are the preferred models.

Recommended In Vitro Models
  • Human Embryonic Kidney (HEK293) Cells: Wild-type HEK293 cells can be used, but for more precise kinetic analysis, it is highly recommended to use HEK293 cells stably overexpressing human OCTN2 (OCTN2-HEK293). This provides a higher transport signal over background and allows for more accurate determination of kinetic parameters.[5][6]

  • Human Colon Adenocarcinoma (Caco-2) Cells: These cells form polarized monolayers and are an excellent model for studying intestinal absorption and transport. They endogenously express OCTN2 and are widely used in drug transport studies.

Experimental Workflow for Uptake Assay

The following diagram illustrates a typical workflow for an in vitro uptake assay to determine the transport kinetics of Lauroyllevocarnitine.

G cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis cell_seeding Seed cells (e.g., OCTN2-HEK293) in 24-well plates cell_culture Culture to confluency (2-3 days) cell_seeding->cell_culture preincubation Pre-incubate cells with Na+-containing buffer (37°C) cell_culture->preincubation initiate_uptake Initiate uptake by adding buffer containing radiolabeled Lauroyllevocarnitine and varying concentrations of unlabeled substrate preincubation->initiate_uptake incubation Incubate for a predetermined time (e.g., 1-5 minutes) initiate_uptake->incubation terminate_uptake Terminate uptake by aspirating the uptake buffer and washing with ice-cold buffer incubation->terminate_uptake cell_lysis Lyse cells to release intracellular contents terminate_uptake->cell_lysis scintillation_counting Quantify intracellular radioactivity using liquid scintillation counting cell_lysis->scintillation_counting protein_assay Determine protein concentration in each well (e.g., BCA assay) cell_lysis->protein_assay kinetic_analysis Calculate transport rate (pmol/mg protein/min) and fit data to Michaelis-Menten equation scintillation_counting->kinetic_analysis protein_assay->kinetic_analysis

Caption: Workflow for an in vitro radiolabeled substrate uptake assay.

Detailed Step-by-Step Protocol for Uptake Assay in OCTN2-HEK293 Cells

This protocol is designed for a 24-well plate format and assumes the use of a radiolabeled form of Lauroyllevocarnitine (e.g., [3H]-Lauroyllevocarnitine).

Materials:

  • OCTN2-HEK293 cells (or other suitable cell line)

  • 24-well cell culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS and selection antibiotic)

  • Transport Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4)

  • Na+-free Transport Buffer (replace NaCl with an equimolar concentration of choline chloride or N-methyl-D-glucamine)

  • Radiolabeled Lauroyllevocarnitine

  • Unlabeled Lauroyllevocarnitine

  • Ice-cold Wash Buffer (e.g., PBS)

  • Cell Lysis Buffer (e.g., 0.1 M NaOH or a commercial lysis reagent)

  • Scintillation cocktail

  • Bicinchoninic acid (BCA) protein assay kit

Procedure:

  • Cell Seeding: Seed OCTN2-HEK293 cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment (typically 1-2 x 105 cells/well).

  • Cell Culture: Culture the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Preparation for Uptake: On the day of the experiment, aspirate the culture medium and wash the cell monolayers twice with pre-warmed (37°C) Transport Buffer.

  • Pre-incubation: Add 0.5 mL of pre-warmed Transport Buffer to each well and pre-incubate the plates at 37°C for 10-15 minutes to equilibrate the cells.

  • Preparation of Uptake Solutions: Prepare a series of uptake solutions in Transport Buffer containing a fixed concentration of radiolabeled Lauroyllevocarnitine and varying concentrations of unlabeled Lauroyllevocarnitine to achieve the desired final concentrations for the kinetic curve. Include a control with only the radiolabeled substrate.

  • Initiation of Uptake: Aspirate the pre-incubation buffer and add 0.25 mL of the appropriate uptake solution to each well to initiate the transport assay.

  • Incubation: Incubate the plates at 37°C for a predetermined time within the linear range of uptake (typically 1-5 minutes). This should be determined in preliminary time-course experiments.

  • Termination of Uptake: To stop the transport, rapidly aspirate the uptake solution and immediately wash the cells three times with 1 mL of ice-cold Wash Buffer.

  • Cell Lysis: After the final wash, add 0.5 mL of Cell Lysis Buffer to each well and incubate at room temperature for at least 30 minutes with gentle agitation to ensure complete lysis.

  • Quantification of Radioactivity: Transfer an aliquot (e.g., 0.4 mL) of the cell lysate to a scintillation vial, add an appropriate volume of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Protein Determination: Use the remaining cell lysate to determine the protein concentration in each well using a BCA protein assay or a similar method.

  • Data Analysis:

    • Calculate the amount of Lauroyllevocarnitine transported (in pmol) in each well based on the specific activity of the radiolabeled substrate.

    • Normalize the transported amount to the protein concentration (in mg) and the incubation time (in min) to obtain the transport rate (pmol/mg protein/min).

    • Plot the transport rate against the substrate concentration and fit the data to the Michaelis-Menten equation using a non-linear regression analysis software to determine the Km and Vmax values.

Visualizing the Transport Pathway

The transport of Lauroyllevocarnitine into the cell and its subsequent metabolic fate involves a series of steps. The following diagram provides a simplified representation of this pathway.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space (Cytosol) lauroyl Lauroyllevocarnitine octn2 OCTN2 (SLC22A5) lauroyl->octn2 Na+ co-transport lauroyl_in Lauroyllevocarnitine octn2->lauroyl_in cpt2_in CPT2 lauroyl_in->cpt2_in Carnitine Palmitoyltransferase II lauroyl_coa Lauroyl-CoA cpt2_in->lauroyl_coa beta_ox β-oxidation lauroyl_coa->beta_ox

Caption: Cellular uptake and initial metabolic pathway of Lauroyllevocarnitine.

Conclusion and Future Directions

The transport kinetics of Lauroyllevocarnitine are a critical aspect of its cellular pharmacology and physiology. While direct kinetic data remains to be extensively published, the established role of OCTN2 as the primary transporter for acylcarnitines provides a solid framework for investigation. The experimental protocols outlined in this guide offer a robust approach for researchers to determine the Km and Vmax of Lauroyllevocarnitine transport in relevant in vitro models.

Future research should focus on generating precise kinetic data for a range of long-chain acylcarnitines, including Lauroyllevocarnitine, to build a comprehensive understanding of the structure-transport relationship for the OCTN2 transporter. Such data will be invaluable for the development of novel therapeutic strategies targeting lipid metabolism and for elucidating the role of acylcarnitines in health and disease.

References

  • Ehrhardt, C., et al. (2019). OCTN2-Mediated Acetyl-l-Carnitine Transport in Human Pulmonary Epithelial Cells In Vitro. Pharmaceuticals (Basel), 12(3), 115. Available from: [Link]

  • Grigalashvili, K., et al. (2007). OCTN2-mediated Carnitine Uptake in a Newly Discovered Human Proximal Tubule Cell Line (Caki-1). The AAPS Journal, 9(1), E1-E7. Available from: [Link]

  • Grigoryan, S., et al. (2012). Inhibition of OCTN2-Mediated Transport of Carnitine by Etoposide. Molecular Pharmaceutics, 9(4), 935-943. Available from: [Link]

  • Jernberg, J., et al. (2019). SLC22A5 (OCTN2) Carnitine Transporter—Indispensable for Cell Metabolism, a Jekyll and Hyde of Human Cancer. Molecules, 25(1), 14. Available from: [Link]

  • Longo, N., et al. (2011). Glycosylation of the OCTN2 carnitine transporter: study of natural mutations identified in patients with primary carnitine deficiency. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1812(3), 312-320. Available from: [Link]

  • Longo, N., et al. (2016). Carnitine transport and fatty acid oxidation. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1861(10), 1647-1659. Available from: [Link]

  • Pochini, L., et al. (2020). Cholesterol stimulates the cellular uptake of L-carnitine by the carnitine/organic cation transporter novel 2 (OCTN2). Journal of Biological Chemistry, 295(51), 17549-17561. Available from: [Link]

  • ResearchGate. (n.d.). Kinetic analysis of L-carnitine influx in intact cells. Initial uptake... Available from: [Link]

  • Salomon, J. J., et al. (2019). OCTN2-Mediated Acetyl-l-Carnitine Transport in Human Pulmonary Epithelial Cells In Vitro. Pharmaceuticals, 12(3), 115. Available from: [Link]

  • Tamai, I., et al. (2001). Functional relevance of carnitine transporter OCTN2 to brain distribution of L-carnitine and acetyl-L-carnitine across the blood-brain barrier. Journal of Neurochemistry, 79(6), 1213-1222. Available from: [Link]

  • Zora. (2020). Cholesterol stimulates the cellular uptake of L-carnitine by the carnitine/organic cation transporter novel 2 (OCTN2). Available from: [Link]

Sources

A Senior Application Scientist's Guide to Quality Control Acceptance Criteria for C12 Carnitine Clinical Assays

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in clinical diagnostics and therapeutic monitoring, the accurate quantification of dodecanoylcarnitine (C12 carnitine) is of paramount importance. As a key biomarker for certain inherited metabolic disorders, particularly medium-chain acyl-CoA dehydrogenase deficiency (MCADD), the reliability of C12 carnitine assay results directly impacts clinical decision-making. Consequently, a robust and well-defined quality control (QC) system is not merely a regulatory formality but the bedrock of analytical confidence.

This guide provides an in-depth comparison of QC acceptance criteria for C12 carnitine clinical assays, grounded in established regulatory guidelines and supported by experimental data. We will delve into the causality behind experimental choices, present a framework for a self-validating QC system, and provide actionable protocols and data interpretation guides.

The Regulatory and Standards Landscape: A Foundation of Quality

Clinical laboratory testing in the United States is primarily governed by the Clinical Laboratory Improvement Amendments (CLIA), which establish quality standards for all laboratory testing to ensure the accuracy, reliability, and timeliness of patient test results.[1] For assays like C12 carnitine, which are often laboratory-developed tests, adherence to guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the US Food and Drug Administration (FDA) is crucial for developing a robust validation and QC program.[2][3][4] The FDA's "Bioanalytical Method Validation Guidance for Industry" provides a comprehensive framework for validating assays that measure analytes in biological matrices, which is highly relevant to C12 carnitine testing.[3][5]

Core Principles of Quality Control: Monitoring Assay Performance

At the heart of a successful QC program are statistical process control tools that allow for the continuous monitoring of an assay's performance. The Levey-Jennings chart is a fundamental graphical tool used to plot daily QC results against previously determined mean and standard deviation (SD) limits.[6] This visual representation provides an immediate indication of an assay's stability and precision over time.[7]

To interpret these charts and make objective decisions about the acceptability of an analytical run, a multi-rule QC procedure, commonly known as "Westgard Rules," is widely employed.[8] These rules are a set of statistical criteria used to detect both random and systematic errors in the testing process.[5]

Comparative QC Acceptance Criteria for C12 Carnitine by Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry is the gold standard for the quantification of acylcarnitines, including C12 carnitine, due to its high sensitivity and specificity.[9][10] The following table summarizes typical QC acceptance criteria for C12 carnitine assays using LC-MS/MS, synthesized from various validation studies. These criteria are generally applied to at least two or three levels of QC materials (Low, Medium, and High) that span the analytical measurement range.

Performance Parameter QC Level Acceptance Criteria Regulatory/Guideline Basis
Intra-Assay Precision (%CV) Low (LLOQ)≤ 20%FDA Bioanalytical Method Validation[5]
Low, Medium, High≤ 15%FDA Bioanalytical Method Validation[5]
Inter-Assay Precision (%CV) Low (LLOQ)≤ 20%FDA Bioanalytical Method Validation[5]
Low, Medium, High≤ 15%FDA Bioanalytical Method Validation[5]
Accuracy (% Bias) Low (LLOQ)Within ± 20% of nominal valueFDA Bioanalytical Method Validation[5]
Low, Medium, HighWithin ± 15% of nominal valueFDA Bioanalytical Method Validation[5]

Data synthesized from multiple sources demonstrating typical performance characteristics of LC-MS/MS based acylcarnitine assays.[8][11][12]

Visualizing the QC Workflow for a C12 Carnitine Assay

The following diagram illustrates a typical workflow for incorporating and evaluating QC samples within a C12 carnitine analytical batch.

QC_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis & Review start Start of Analytical Run prep_cal Prepare Calibrators start->prep_cal prep_qc Prepare QC Samples (Low, Medium, High) start->prep_qc prep_patient Prepare Patient Samples start->prep_patient run_lcms LC-MS/MS Analysis prep_cal->run_lcms prep_qc->run_lcms prep_patient->run_lcms process_data Process Data & Generate Concentrations run_lcms->process_data eval_qc Evaluate QC Results (Levey-Jennings & Westgard Rules) process_data->eval_qc accept_run Run Accepted eval_qc->accept_run QC Pass reject_run Run Rejected (Troubleshoot) eval_qc->reject_run QC Fail report_results Report Patient Results accept_run->report_results end End of Run reject_run->end report_results->end

Figure 1: A typical QC workflow for a C12 carnitine clinical assay.

Detailed Experimental Protocol: QC Sample Analysis for C12 Carnitine by LC-MS/MS

This protocol outlines a representative procedure for the preparation and analysis of QC samples. The underlying principle is the use of stable isotope-labeled internal standards to ensure accurate quantification.[13]

Materials:

  • Commercially available or in-house prepared QC materials at low, medium, and high concentrations of C12 carnitine in a biological matrix (e.g., plasma, serum, or dried blood spots).

  • Internal Standard (IS) working solution containing a known concentration of a stable isotope-labeled C12 carnitine (e.g., C12-d3-carnitine).

  • Protein precipitation solvent (e.g., methanol or acetonitrile containing the IS).

  • LC-MS/MS system with appropriate columns and mobile phases.

Procedure:

  • Sample Preparation:

    • Rationale: To extract the analyte of interest from the biological matrix and remove interfering substances like proteins. The addition of a stable isotope-labeled internal standard at this early stage corrects for variability in extraction efficiency and matrix effects.

    • Allow QC samples, patient samples, and calibrators to thaw to room temperature.

    • Vortex each sample to ensure homogeneity.

    • To a designated well in a 96-well plate or a microcentrifuge tube, add a small aliquot (e.g., 10-50 µL) of the QC sample.

    • Add a larger volume (e.g., 100-200 µL) of the cold protein precipitation solvent containing the internal standard.

    • Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

    • Centrifuge the plate or tubes at high speed (e.g., >3000 x g) for 10-15 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean 96-well plate or vial for analysis.

  • LC-MS/MS Analysis:

    • Rationale: To chromatographically separate C12 carnitine from other analytes and quantify it based on its specific mass-to-charge ratio and fragmentation pattern.

    • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

    • Inject a defined volume of the prepared supernatant onto the LC column.

    • Run the established LC gradient and MS/MS acquisition method. The method should be optimized for the specific transition of C12 carnitine and its internal standard.

  • Data Processing and Evaluation:

    • Rationale: To calculate the concentration of C12 carnitine in the QC samples and evaluate these results against the established acceptance criteria.

    • Process the raw data using the instrument's software to obtain the peak areas for C12 carnitine and its internal standard.

    • Calculate the concentration of C12 carnitine in the QC samples using the calibration curve generated from the calibrators in the same analytical run.

    • Plot the calculated QC concentrations on the corresponding Levey-Jennings charts.

    • Apply the Westgard rules to the plotted data to determine if the run is in control.

Decision-Making Framework for Out-of-Control QC Results

When a QC result falls outside the acceptable limits, a structured approach is necessary to identify and rectify the issue. The following diagram, based on the Westgard multi-rule system, illustrates a common decision-making pathway.

Westgard_Rules start QC Result Obtained is_1_3s 1-3s Violation? start->is_1_3s is_1_2s 1-2s Violation? warning Warning Rule: Inspect Data, Check Other Rules is_1_2s->warning Yes accept Run is In-Control is_1_2s->accept No is_2_2s 2-2s Violation? is_1_3s->is_2_2s No reject Rejection Rule: Reject Run, Investigate Cause is_1_3s->reject Yes is_r_4s R-4s Violation? is_2_2s->is_r_4s No is_2_2s->reject Yes is_4_1s 4-1s Violation? is_r_4s->is_4_1s No is_r_4s->reject Yes is_10_x 10-x Violation? is_4_1s->is_10_x No is_4_1s->reject Yes is_10_x->is_1_2s No is_10_x->reject Yes warning->is_1_3s

Figure 2: Decision-making flowchart based on Westgard rules for QC results.

Conclusion

Establishing and maintaining a stringent quality control program for C12 carnitine clinical assays is non-negotiable for any laboratory committed to providing high-quality, clinically relevant data. This guide has outlined the key components of such a program, from understanding the regulatory landscape to implementing practical, day-to-day QC procedures. By integrating the principles of statistical process control with robust analytical methodologies, laboratories can ensure the reliability of their C12 carnitine results, ultimately contributing to improved patient care and advancing clinical research. The provided comparative data, protocols, and decision-making frameworks serve as a valuable resource for developing and maintaining a QC system that embodies expertise, trustworthiness, and authoritative grounding.

References

  • An Analytically Validated Bioanalytical Clinical Research Method for the Quantification of Acylcarnitines in Urine. Waters Corporation. [Link]

  • Newborn Screening by Tandem Mass Spectrometry; Approved Guideline. ANSI Webstore. [Link]

  • Levey-Jennings Chart | Quality Gurus. Quality Gurus. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • EQA Scheme Information. erndim.org. [Link]

  • CAP/ACMG proficiency testing for biochemical genetics laboratories: a summary of performance. PMC. [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency. [Link]

  • Newborn Screening by Tandem Mass Spectrometry. ANSI Webstore. [Link]

  • Newborn Screening Quality Assurance Program Web-based Proficiency Testing Program Report 2020 Quarter 4 Report. nsqap. [Link]

  • Newborn Screening Quality Assurance Program 2023 Quality Control Report. nsqap. [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. Bioanalysis Zone. [Link]

  • Carnitine / Acylcarnitines Dried Blood Spots LC-MS/MS Analysis Kit User Manual. Zivak. [Link]

  • ERNDIM Schemes. ERNDIMQA. [Link]

  • An Analytically Validated Bioanalytical Clinical Research Method for the Quantification of Acylcarnitines in Urine. Waters Corporation. [Link]

  • EMA Guideline on bioanalytical Method Validation adopted. ECA Academy. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS. [Link]

  • Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). IU Indianapolis ScholarWorks. [Link]

  • METABOLIC TEST REPERTOIRE. Sheffield Children's Hospital. [Link]

  • CLIA Compliance for Pre-Analytic, Analytic, and Post-Analytic Testing Phases. A2LA. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.. European Bioanalysis Forum. [Link]

  • Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarke. bevital. [Link]

  • Appropriate Use of Mass Spectrometry in Clinical and Metabolic Research. AACC. [Link]

  • Newborn Screening Quality Assurance Program 2022 Set 2 Quality Control Report. nsqap. [Link]

  • A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry. PubMed. [Link]

  • Identification and assay of underivatized urinary acylcarnitines by paper spray tandem mass spectrometry. PubMed. [Link]

  • 2021 ANNUAL SUMMARY REPORT - Newborn Screening Quality Assurance Program. CDC. [Link]

  • Validated Method for the Quantification of Free and Total Carnitine, Butyrobetaine, and Acylcarnitines in Biological Samples. ResearchGate. [Link]

  • CLSI C62-A: A new standard for clinical mass spectrometry. ResearchGate. [Link]

  • Comprehensive Clinical Acylcarnitines by LC-MS/MS. MSACL. [Link]

  • C62 | Liquid Chromatography-Mass Spectrometry Methods. Clinical & Laboratory Standards Institute | CLSI. [Link]

  • The Newborn Screening Quality Assurance Program at the Centers for Disease Control and Prevention. PMC. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. Therapeutic Goods Administration. [Link]

  • An LC-MS/MS method to quantify acylcarnitine species including isomeric. ResearchGate. [Link]

  • The role of ERNDIM Diagnostic Proficiency Schemes in improving the quality of diagnostic testing for Inherited Metabolic Diseases. ResearchGate. [Link]

  • CLSI C62-A: A New Standard for Clinical Mass Spectrometry.. Semantic Scholar. [Link]

  • 2020 ANNUAL SUMMARY REPORT - Newborn Screening Quality Assurance Program. CDC. [Link]

  • Proficiency Testing. College of American Pathologists. [Link]

  • Determination of Normal Range of Acylcarnitine in Neonatal Dried Blood Spots using LC-MS/MS. PMC. [Link]

  • Low cutoff target ranges of amino acids, acylcarnitines, and ratios. ResearchGate. [Link]

  • CAP/ACMG BIOCHEMICAL GENETICS-BGL. College of American Pathologists. [Link]

  • ACYLCARNITINE QUANT METABOLIC DISORDERS-BGL4. CAP eStore. [Link]

  • REVIEW MEMORANDUM. accessdata.fda.gov. [Link]

  • Newborn Screening with (C16 + C18:1)/C2 and C14/C3 for Carnitine Palmitoyltransferase II Deficiency throughout Japan Has Revealed C12/C0 as an Index of Higher Sensitivity and Specificity. MDPI. [Link]

  • Product Information - L-Carnitine Colorimetric/Fluorometric Assay Kit. BioVision. [Link]

  • Analytical procedure of L-Carnitine L-Tartrate. Amazon AWS. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Lauroyllevocarnitine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. Lauroyllevocarnitine, a long-chain acylcarnitine, plays a significant role in metabolic research. However, its proper disposal is crucial to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of Lauroyllevocarnitine, grounded in scientific principles and regulatory standards.

Understanding the Hazard Profile of Lauroyllevocarnitine

Before any disposal procedure, a thorough understanding of the compound's hazards is paramount. Lauroyllevocarnitine is classified as a hazardous substance with the following primary concerns:

  • Human Health Hazards: It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Inhalation of the dust may also cause respiratory irritation.[1][2]

  • Environmental Hazards: As a quaternary ammonium compound, Lauroyllevocarnitine has the potential to be toxic to aquatic organisms.[3][4][5][6][7] Its structure suggests that it may be persistent in the environment and should not be released into sewer systems or waterways.[2]

  • Combustion Byproducts: During thermal decomposition, Lauroyllevocarnitine can release hazardous gases, including nitrogen oxides (NOx) and hydrogen chloride (HCl).[2] This necessitates the use of controlled, high-temperature incineration for its ultimate destruction.

These hazards dictate that Lauroyllevocarnitine must be managed as a regulated chemical waste stream from its point of generation to its final disposal.

The Core Principle: Segregation and Containment

The foundational step in the proper disposal of any laboratory chemical is meticulous segregation. This prevents unintended and potentially dangerous chemical reactions in waste containers.

Experimental Protocol: Waste Segregation
  • Designate a Specific Waste Container: Dedicate a clearly labeled, compatible waste container specifically for Lauroyllevocarnitine waste.

  • Chemical Compatibility: The container should be made of a material compatible with Lauroyllevocarnitine. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: The label must be unambiguous and include the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "Lauroyllevocarnitine"

    • The primary hazards (e.g., "Harmful," "Irritant")

    • The date of waste accumulation initiation.

  • Incompatible Materials: Do not mix Lauroyllevocarnitine waste with strong oxidizing agents, strong acids, or strong bases.

Step-by-Step Disposal Procedures

The appropriate disposal procedure will vary depending on the quantity and form of the Lauroyllevocarnitine waste.

Disposal of Small Quantities (Lab-Scale)

For residual amounts from experimental procedures, follow these steps:

  • Collection: Collect all waste, including any contaminated disposable labware (e.g., pipette tips, weighing boats), in the designated hazardous waste container.

  • Container Management: Keep the waste container securely closed when not in use. Do not overfill the container; a good practice is to fill it to no more than 80% of its capacity.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and sources of ignition.

  • Pickup Request: Once the container is full, or on a regular schedule as determined by your institution's Environmental Health and Safety (EHS) department, arrange for a hazardous waste pickup.

Disposal of Large Quantities (Bulk)

For expired or unused bulk quantities of Lauroyllevocarnitine:

  • Do Not Attempt to Dilute and Drain: Under no circumstances should bulk Lauroyllevocarnitine be diluted and poured down the drain. This can lead to environmental contamination and non-compliance with regulations.

  • Packaging: Ensure the original container is securely sealed and properly labeled. If the original container is compromised, it should be placed within a larger, compatible, and properly labeled secondary container.

  • EHS Coordination: Contact your institution's EHS department for specific guidance on the disposal of bulk chemical waste. They will coordinate with a licensed hazardous waste disposal company.

Decontamination of Spills

In the event of a spill, immediate and proper cleanup is essential:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill.

  • Collection: Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., a soap and water solution), and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's established procedures.

Disposal of Empty Containers

Empty containers that held Lauroyllevocarnitine must also be managed as hazardous waste unless properly decontaminated.

  • Triple Rinsing: To decontaminate an empty container, triple-rinse it with a suitable solvent (e.g., water or an appropriate organic solvent in which Lauroyllevocarnitine is soluble).

  • Rinsate Collection: Collect all rinsate as hazardous waste and add it to your Lauroyllevocarnitine waste stream.

  • Container Disposal: Once triple-rinsed, the container can typically be disposed of as non-hazardous waste. However, always confirm this with your institution's waste disposal guidelines. Deface the original label before disposal.

The Disposal Pathway: From Lab to Destruction

The "cradle-to-grave" management of hazardous waste is a key principle of the Resource Conservation and Recovery Act (RCRA). The following diagram illustrates the journey of Lauroyllevocarnitine waste from your laboratory to its final, safe destruction.

Disposal_Pathway lab Laboratory Generation (You) saa Satellite Accumulation Area (Secure, Labeled Storage) lab->saa Segregation & Containment pickup EHS Waste Pickup (Scheduled Collection) saa->pickup Pickup Request central Central Hazardous Waste Facility (Institutional Consolidation) pickup->central Consolidation transport Licensed Waste Transporter central->transport Manifesting & Transport incineration High-Temperature Incineration (Final Destruction) transport->incineration Compliant Disposal

Sources

Personal protective equipment for handling Lauroyllevocarnitine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as an extension of experimental integrity. When handling Lauroyllevocarnitine (also known as Lauroyl-L-carnitine, dodecanoylcarnitine, or C12-carnitine), we are working with a medium-chain acylcarnitine that serves as a critical intermediate in mitochondrial fatty acid β-oxidation (1[1]).

Because of its amphiphilic structure—possessing a lipophilic dodecanoyl tail and a hydrophilic carnitine headgroup—it readily interacts with biological membranes. This biochemical property dictates both its physiological utility in metabolomics research and its occupational hazards. The compound is classified under several GHS hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) (2[2]).

To ensure the safety of researchers and the reproducibility of downstream LC-MS or biochemical assays, the following operational and disposal plans must be strictly implemented.

Personal Protective Equipment (PPE) Specification

The selection of PPE for Lauroyllevocarnitine is driven by the need to prevent mucosal membrane disruption and systemic absorption.

PPE CategoryTechnical SpecificationMechanistic Rationale
Respiratory Protection Type P95 (US) or ABEK-P2 (EU EN 143) respiratorPrevents inhalation of fine particulate dust. The compound causes respiratory tract irritation (H335) due to mucosal membrane interaction (3[3]).
Hand Protection Nitrile gloves (min. 0.11 mm thickness)Prevents dermal absorption and localized skin irritation (H315). Nitrile provides excellent chemical resistance against amphiphilic lipids.
Eye Protection Safety goggles with side-shields (EN166 compliant)Protects against aerosolized dust or micro-splashes during solubilization, preventing severe eye irritation (H319) (4[4]).
Body Protection Standard laboratory coat (cotton/poly blend)Provides a physical barrier against accidental spills, minimizing systemic exposure risks (H302).

Standard Operating Procedure: Solubilization and Aliquoting

When preparing standard solutions for metabolomic profiling, controlling the physical state of the compound is paramount.

Step-by-Step Methodology:

  • Environmental Isolation : Initiate the workflow inside a certified Class II biological safety cabinet or a chemical fume hood.

    • Causality: Airflow containment is critical to prevent the dissemination of aerosolized Lauroyllevocarnitine dust, which acts as a respiratory irritant (2[2]).

  • PPE Donning : Equip nitrile gloves, EN166-compliant safety goggles, a lab coat, and a P95/ABEK-P2 respirator.

    • Causality: The amphiphilic nature of the molecule allows it to disrupt lipid bilayers in the skin and corneas, necessitating strict contact barriers.

  • Static Mitigation : Use an anti-static weighing boat and an ionizing bar if available.

    • Causality: Fine powders of acylcarnitines are prone to static cling, which can cause sudden dispersion when transferring the solid to the analytical balance.

  • Solubilization : Dissolve the pre-weighed solid in an appropriate solvent (e.g., pure methanol or a methanol/water mixture).

    • Causality: The dodecanoyl tail provides significant hydrophobic character; using an organic solvent like methanol ensures complete dissolution and prevents the formation of micelles that occur in purely aqueous environments (1[1]).

  • Storage : Seal the aliquots tightly and store at 4°C, away from direct sunlight and moisture.

    • Causality: Hydrolysis of the ester bond can occur under elevated temperatures, degrading the compound into free L-carnitine and lauric acid, which compromises quantitative accuracy (5[5]).

Decontamination and Disposal Plan

Improper disposal of Lauroyllevocarnitine chloride can lead to severe environmental contamination and toxic gas release during incineration.

Step-by-Step Methodology:

  • Containment : If a liquid spill occurs, immediately surround the area with finely-powdered liquid-binding material, such as diatomite or a universal binder (5[5]).

    • Causality: Diatomite's high porosity effectively traps the amphiphilic molecules without initiating an exothermic chemical reaction.

  • Mechanical Removal : For solid spills, sweep up the powder using a wet paper towel or a dedicated hazardous waste brush.

    • Causality: Dry sweeping generates airborne dust, exacerbating inhalation hazards.

  • Chemical Scrubbing : Decontaminate the affected surface by scrubbing with ethanol or isopropanol (5[5]).

    • Causality: Alcohols disrupt the hydrophobic interactions of the lauroyl chain, ensuring complete removal of the residue from the benchtop, whereas water might only smear the lipid-like compound.

  • Incineration Routing : Transfer all contaminated materials into a clearly labeled hazardous waste container. Route for disposal via a licensed chemical incinerator equipped with an afterburner and scrubber (3[3]).

    • Causality: Thermal decomposition of Lauroyllevocarnitine chloride generates toxic nitrogen oxides (NOx) and corrosive hydrogen chloride (HCl) gas. The scrubber is mandatory to neutralize these acidic emissions (3[3]).

Operational Workflow Diagram

The following logical relationship diagram outlines the critical decision points during the handling and disposal of Lauroyllevocarnitine.

G A Lauroyllevocarnitine (Solid Powder) C PPE Donning (N95, Nitrile Gloves, Goggles) A->C B Primary Containment (Fume Hood / Biosafety Cabinet) D Weighing & Aliquoting (Minimize Aerosolization) B->D C->B E Solubilization (e.g., Methanol/Water) D->E F Spill Event? D->F E->F I Storage (Sealed, 4°C) E->I G Decontamination (Alcohol Scrub & Diatomite) F->G Yes F->I No H Waste Disposal (Incineration w/ Scrubber) G->H I->H End of Life

Lauroyllevocarnitine handling, spill response, and disposal workflow.

References

  • Capot Chemical. "Lauroylcarnitine SAFETY DATA SHEET." Capot Chemical. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lauroyllevocarnitine
Reactant of Route 2
Reactant of Route 2
Lauroyllevocarnitine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。